5-Methyl-1,2,3,6-tetrahydropyrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,2,3,6-tetrahydropyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5-4-6-2-3-7-5/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNZFLMEDAMJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1,2,3,6-tetrahydropyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-1,2,3,6-tetrahydropyrazine, a heterocyclic organic compound, holds potential as a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities. While experimental data for this specific molecule is limited in publicly available literature, this document consolidates known information and provides context based on related chemical structures. The guide includes a summary of its physicochemical properties, a detailed experimental protocol for a common synthesis method, and a discussion of its potential reactivity and applications. The information is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel heterocyclic compounds for therapeutic development.
Chemical Properties
This compound (CAS Number: 344240-21-7) is a derivative of tetrahydropyrazine with a methyl group at the fifth position.[1] Its core structure is a six-membered ring containing two nitrogen atoms.[1]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these properties are predicted and have not been experimentally verified in published literature.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂ | [1] |
| Molecular Weight | 98.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 344240-21-7 | [1] |
| Canonical SMILES | CC1=NCCNC1 | [1] |
| InChI Key | VHNZFLMEDAMJRP-UHFFFAOYSA-N | [2] |
| Solubility | Soluble in organic solvents like ethanol and methanol. | [1] |
| Stability | Generally stable under standard laboratory conditions; may require precautions against moisture and light. | [1] |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
| Spectroscopy | Predicted Data |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the methyl group protons, typically as a singlet or doublet in the upfield region. The protons on the tetrahydropyrazine ring would likely exhibit complex splitting patterns.[2] |
| ¹³C NMR | The carbon-13 NMR spectrum would show a distinct signal for the methyl carbon in the upfield region. The sp³ hybridized carbons of the tetrahydropyrazine ring would appear at different chemical shifts, with those bonded to nitrogen being deshielded. The sp² hybridized carbon of the C=N bond is expected in the downfield region.[2] |
| Mass Spectrometry | High-resolution mass spectrometry should confirm the molecular weight of 98.15 g/mol . Tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns involving the loss of the methyl group and cleavage of the tetrahydropyrazine ring.[2] |
Table 2: Predicted Spectroscopic Data for this compound
Synthesis and Reactivity
Synthesis
The most commonly cited method for the synthesis of this compound is the acid-catalyzed cyclization of 1,2-diaminopropane and acetone.[1] This one-pot reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of acetone, followed by dehydration and ring closure.[1]
Experimental Protocol: Acid-Catalyzed Cyclization
The following is a generalized experimental protocol based on the known reaction. Specific quantities and reaction times may require optimization.
Materials:
-
1,2-Diaminopropane
-
Acetone
-
Hydrochloric acid (concentrated)
-
Toluene
-
Sodium hydroxide solution (e.g., 1 M)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux, extraction, and distillation.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-diaminopropane in toluene.
-
Slowly add acetone to the solution while stirring.
-
Carefully add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Chemical Reactivity
This compound is expected to undergo several types of chemical reactions characteristic of heterocyclic amines.[1]
-
Oxidation: The tetrahydropyrazine ring can be oxidized to the corresponding aromatic pyrazine derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.[1]
-
Reduction: The double bond in the ring can be reduced to yield the fully saturated 2-methylpiperazine using reducing agents like sodium borohydride or lithium aluminum hydride.[1]
-
Substitution: The nitrogen atoms in the ring can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups.[1]
Potential Biological Activity and Applications
While specific biological data for this compound is scarce in the scientific literature, the broader class of tetrahydropyrazine and tetrahydropyridine derivatives has been investigated for a range of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and effects on the central nervous system.[1][3]
Given its structural features, this compound could serve as a scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1] Its investigation for potential antimicrobial and anticancer activities has been suggested.[1] However, at present, there is no documented evidence of its interaction with specific signaling pathways or biological targets. Further research is required to elucidate the pharmacological profile of this compound.
Conclusion
This compound is a heterocyclic compound with potential for further exploration in the field of medicinal chemistry. This guide has summarized its known chemical properties and provided a general framework for its synthesis and reactivity. The lack of comprehensive experimental data, particularly regarding its biological activity, highlights an opportunity for future research. The information presented here aims to facilitate such investigations by providing a consolidated resource for scientists and drug development professionals.
References
Elucidating the Structure of 5-Methyl-1,2,3,6-tetrahydropyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 5-Methyl-1,2,3,6-tetrahydropyrazine. The document details the core analytical techniques and experimental protocols utilized to confirm the molecular structure of this heterocyclic compound. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.
Introduction
This compound is a heterocyclic organic compound with the molecular formula C₅H₁₀N₂ and a molecular weight of 98.15 g/mol .[1] Its structure, featuring a partially saturated pyrazine ring with a methyl substituent, makes it a subject of interest in medicinal chemistry and drug development. Accurate structure elucidation is paramount for understanding its chemical reactivity and potential biological activity. This guide outlines the primary spectroscopic methods employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Synthesis of this compound
The most common and straightforward synthesis of this compound involves an acid-catalyzed condensation reaction between 1,2-diaminopropane and acetone.[1] This reaction proceeds through the formation of a diimine intermediate, which then undergoes an intramolecular cyclization to form the tetrahydropyrazine ring.
Experimental Protocol: Synthesis
Materials:
-
1,2-Diaminopropane
-
Acetone
-
Concentrated Hydrochloric Acid (catalyst)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1,2-diaminopropane in an excess of acetone.
-
Add a catalytic amount of concentrated hydrochloric acid to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by distillation or column chromatography to obtain pure this compound.
Spectroscopic Data and Structure Elucidation
The structural confirmation of this compound relies on the combined interpretation of data from various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the following proton signals are expected:
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~1.8 - 2.0 | Singlet | 3H | -CH₃ (at C5) |
| ~2.5 - 2.8 | Triplet | 2H | -CH₂- (at C3) |
| ~3.0 - 3.3 | Singlet | 2H | -CH₂- (at C2) |
| ~3.5 - 3.8 | Triplet | 2H | =N-CH₂- (at C6) |
| Variable | Broad Singlet | 1H | -NH- |
Note: The chemical shifts are estimated based on analogous structures and may vary depending on the solvent and experimental conditions.
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~20 - 25 | -CH₃ |
| ~45 - 50 | -CH₂- (at C3) |
| ~50 - 55 | -CH₂- (at C2) |
| ~55 - 60 | -CH₂- (at C6) |
| ~150 - 160 | C=N (at C5) |
Note: The chemical shifts are estimated based on analogous structures and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 98.
Table of Expected Mass Spectrometry Data:
| m/z | Relative Intensity | Possible Fragment |
| 98 | Moderate | [C₅H₁₀N₂]⁺ (Molecular Ion) |
| 83 | High | [M - CH₃]⁺ |
| 71 | Moderate | [M - HCN]⁺ |
| 56 | High | [C₃H₆N]⁺ |
| 42 | High | [C₂H₄N]⁺ |
Note: The fragmentation pattern is predicted based on the structure and may vary with instrumentation.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Table of Expected Infrared Spectroscopy Data:
| Frequency (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3400 | N-H Stretch | Secondary Amine |
| 2850 - 3000 | C-H Stretch | Aliphatic |
| 1640 - 1690 | C=N Stretch | Imine |
| 1400 - 1500 | C-H Bend | Aliphatic |
| 1000 - 1300 | C-N Stretch | Amine |
Note: The vibrational frequencies are characteristic ranges for the respective functional groups.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Structure Elucidation Logic
Caption: Logical workflow for the structure elucidation process.
Conclusion
The structure of this compound can be unequivocally determined through a combination of its chemical synthesis and comprehensive spectroscopic analysis. The collective data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provide a consistent and coherent picture of the molecular architecture, confirming the presence of the tetrahydropyrazine ring, the methyl substituent, and the specific arrangement of atoms. This guide provides the foundational knowledge and experimental framework for researchers and professionals working with this and related heterocyclic compounds.
References
An In-Depth Technical Guide to the Synthesis of 5-Methyl-1,2,3,6-tetrahydropyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 5-Methyl-1,2,3,6-tetrahydropyrazine, a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. This document outlines a primary synthetic route, provides a representative experimental protocol, and discusses the key characterization data.
Introduction
This compound, with the molecular formula C₅H₁₀N₂, is a derivative of tetrahydropyrazine featuring a methyl group at the fifth position of the ring.[1] Its structure, containing both a double bond and secondary amine functionalities, makes it a versatile building block for the synthesis of more complex molecules and a potential pharmacophore in its own right. The tetrahydropyrazine core is found in various biologically active compounds, highlighting the importance of efficient and well-characterized synthetic routes.
Synthetic Routes and Mechanisms
The most direct and commonly cited method for the synthesis of this compound is the acid-catalyzed condensation of a 1,2-diamine with a ketone. This reaction proceeds through the formation of a dihydropyrazine intermediate, which then isomerizes to the more stable tetrahydropyrazine.
Acid-Catalyzed Condensation of 1,2-Diaminopropane and Acetone
This approach involves the reaction of 1,2-diaminopropane with acetone in the presence of an acid catalyst, typically hydrochloric acid. The reaction mechanism involves an initial nucleophilic attack of one of the amino groups of 1,2-diaminopropane on the carbonyl carbon of acetone, followed by the elimination of water to form an imine. A subsequent intramolecular cyclization and dehydration lead to the formation of a dihydropyrazine ring, which then undergoes tautomerization to the thermodynamically more stable 1,2,3,6-tetrahydropyrazine isomer.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a representative procedure can be constructed based on general methods for the synthesis of tetrahydropyrazines from diamines and ketones.
Representative Protocol: Acid-Catalyzed Synthesis of this compound
-
Materials:
-
1,2-Diaminopropane
-
Acetone
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvents for extraction and purification (e.g., Dichloromethane, Diethyl ether)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-diaminopropane and a suitable solvent such as toluene.
-
Cool the mixture in an ice bath and slowly add a stoichiometric equivalent of acetone.
-
Add a catalytic amount of concentrated hydrochloric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a suitable base, such as a saturated sodium hydroxide solution, until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic extracts and dry over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
-
Data Presentation
| Parameter | Expected Value/Range |
| Reactant Ratios | |
| 1,2-Diaminopropane | 1.0 eq |
| Acetone | 1.0 - 1.2 eq |
| HCl (catalyst) | 0.05 - 0.1 eq |
| Reaction Conditions | |
| Temperature | Reflux (Toluene: ~111 °C) |
| Reaction Time | 4 - 12 hours |
| Product Characterization | |
| Yield | 60 - 80% (typical for similar reactions) |
| Boiling Point | Not available |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted values |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted values |
Predicted Spectroscopic Data
Based on the analysis of related pyrazine and tetrahydropyridine derivatives, the following ¹H and ¹³C NMR spectral data are predicted for this compound.
Predicted ¹H NMR Spectrum
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.8 - 2.0 | s | 3H | -CH₃ (at C5) |
| ~ 2.8 - 3.0 | m | 2H | -CH₂- (at C3) |
| ~ 3.2 - 3.4 | m | 2H | -CH₂- (at C2) |
| ~ 5.5 - 5.7 | br s | 1H | -NH- (at N1) |
| ~ 5.8 - 6.0 | m | 1H | =CH- (at C6) |
Note: The protons on the tetrahydropyrazine ring are expected to show complex splitting patterns due to coupling with each other.
Predicted ¹³C NMR Spectrum
| Chemical Shift (δ, ppm) | Assignment |
| ~ 20 - 25 | -CH₃ |
| ~ 45 - 50 | -CH₂- (at C3) |
| ~ 50 - 55 | -CH₂- (at C2) |
| ~ 120 - 125 | =CH- (at C6) |
| ~ 150 - 155 | =C(CH₃)- (at C5) |
Visualizations
Reaction Pathway
Caption: Synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Conclusion
The synthesis of this compound can be effectively achieved through the acid-catalyzed condensation of 1,2-diaminopropane and acetone. While a standardized, detailed protocol is not widely published, the representative procedure provided in this guide, based on established chemical principles, offers a solid foundation for its synthesis in a laboratory setting. Further research to optimize reaction conditions and fully characterize the product with experimental spectroscopic data is encouraged to facilitate its application in drug discovery and development.
References
An In-depth Technical Guide to 5-Methyl-1,2,3,6-tetrahydropyrazine (CAS 344240-21-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methyl-1,2,3,6-tetrahydropyrazine (CAS 344240-21-7), a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related analogs to provide a broader context for its potential properties and activities.
Chemical and Physical Properties
This compound is a derivative of tetrahydropyrazine with a methyl group at the 5-position. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 344240-21-7 | N/A |
| Molecular Formula | C₅H₁₀N₂ | [1] |
| Molecular Weight | 98.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC1=CNCCN1 | N/A |
| InChI Key | VHNZFLMEDAMJRP-UHFFFAOYSA-N | [1] |
Synthesis and Spectroscopic Data
General Experimental Protocol for Synthesis (based on analogous reactions)
Reaction: Acid-catalyzed condensation of a 1,2-diamine with a ketone.
Materials:
-
1,2-diaminopropane
-
Acetone
-
Hydrochloric acid (catalyst)
-
Toluene (solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
To a solution of 1,2-diaminopropane in toluene, a catalytic amount of concentrated hydrochloric acid is added.
-
Acetone is then added dropwise to the stirred solution at room temperature.
-
The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product can be achieved by distillation or column chromatography on silica gel.
Spectroscopic Data
Experimental spectroscopic data for this compound is not widely available. However, predicted Nuclear Magnetic Resonance (NMR) data has been reported and can be a valuable tool for structural confirmation.[1]
Table 1: Predicted NMR Spectroscopic Data for this compound [1]
| ¹H NMR | Predicted Chemical Shift (ppm) |
| C5-CH ₃ | 1.15 |
| H 6 | 5.50 |
| C2-H ₂ | 3.20 |
| C3-H ₂ | 2.80 |
| N1-H | 1.90 |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C 5-CH₃ | 20.5 |
| C 6 | 125.0 |
| C 2 | 45.0 |
| C 3 | 48.0 |
Note: These are predicted values and may differ from experimental results.
Potential Biological Activity and Mechanism of Action
Direct experimental evidence for the biological activity of this compound is limited. However, the broader class of tetrahydropyrazine and tetrahydropyrimidine derivatives has been investigated for various pharmacological activities, including antimicrobial and anticancer effects.[3][4]
Antimicrobial Activity of Related Compounds
Studies on various tetrahydropyrimidine derivatives have demonstrated their potential as antibacterial and antifungal agents.[3] For instance, certain synthesized tetrahydropyrimidines have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values reported in the range of 0.20 to 3.25 mg/mL for some of the most active compounds against specific strains.[3]
Table 2: Representative Antimicrobial Activity of Tetrahydropyrimidine Derivatives (Analogous Compounds) [3]
| Compound Type | Test Organism | MIC (mg/mL) |
| Tetrahydropyrimidine Derivative 4e | Trichophyton mentagrophytes | 0.20 |
| Tetrahydropyrimidine Derivative 4f | Trichophyton mentagrophytes | 0.20 |
| Tetrahydropyrimidine Derivative 4k | Trichophyton mentagrophytes | 0.20 |
Anticancer Activity of Related Compounds
Several studies have explored the anticancer potential of tetrahydropyrimidine and related heterocyclic structures.[3][4] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives exhibiting significant activity.
Table 3: Representative Anticancer Activity of Tetrahydropyrimidine Derivatives (Analogous Compounds) [3]
| Compound Type | Cell Line | IC₅₀ (µM) |
| Tetrahydropyrimidine Derivative 4k | HeLa | 43.63 |
| Tetrahydropyrimidine Derivative 4b | HeLa | 52.59 |
Potential Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. For related tetrahydropyrimidine compounds with anticancer properties, proposed mechanisms include the induction of apoptosis.[3] Further research is necessary to determine the specific molecular targets and signaling pathways that may be modulated by this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound based on the described analogous method.
Caption: General synthesis and purification workflow.
Hypothetical Drug Discovery and Development Pathway
This diagram outlines a hypothetical pathway for the investigation of this compound as a potential therapeutic agent.
Caption: Hypothetical drug discovery pathway.
Conclusion
This compound represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound is currently scarce, the known biological activities of related tetrahydropyrazine and tetrahydropyrimidine derivatives suggest that it may possess valuable pharmacological properties. This guide serves as a foundational resource, summarizing the available information and providing a framework for future research endeavors. Further studies are warranted to elucidate its precise biological activities, mechanism of action, and therapeutic potential.
References
5-Methyl-1,2,3,6-tetrahydropyrazine: A Technical Guide for Researchers
IUPAC Name: 5-Methyl-1,2,3,6-tetrahydropyrazine
This technical guide provides an in-depth overview of this compound, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document covers its synthesis, potential biological activities based on related compounds, and detailed experimental protocols. Due to the limited availability of specific data for this compound, this guide incorporates information from structurally similar tetrahydropyrazine and tetrahydropyridine derivatives to provide a comprehensive and practical resource.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 344240-21-7 |
| Molecular Formula | C₅H₁₀N₂ |
| Molecular Weight | 98.15 g/mol |
Synthesis
A common and straightforward method for the synthesis of this compound involves the acid-catalyzed cyclization of 1,2-diaminopropane with acetone. This reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of acetone, followed by dehydration and subsequent ring closure.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,2-Diaminopropane
-
Acetone
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 1,2-diaminopropane (1 equivalent) and acetone (1.2 equivalents) dissolved in toluene.
-
Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TCC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Separate the organic layer using a separatory funnel and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by distillation or column chromatography to yield pure this compound.
Potential Biological Activities and Applications
While specific biological data for this compound is scarce, the broader class of tetrahydropyrazine and tetrahydropyridine derivatives has been extensively studied and shown to possess a wide range of pharmacological activities. This suggests that this compound may also exhibit similar properties and could be a valuable scaffold for drug discovery.
Antimicrobial Activity
Many nitrogen-containing heterocyclic compounds have demonstrated potent antimicrobial effects. Tetrahydropyrazine derivatives could potentially interfere with essential microbial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.
Anticancer Activity
Certain tetrahydropyridine derivatives have been investigated as potential anticancer agents. Their mechanism of action could involve the inhibition of kinases, enzymes crucial for cell signaling and proliferation, or the induction of apoptosis (programmed cell death) in cancer cells.
Monoamine Oxidase (MAO) Inhibition
The tetrahydropyridine scaffold is present in known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism exploited in the treatment of depression and neurodegenerative diseases like Parkinson's disease.
G-Protein Coupled Receptor (GPCR) Modulation
Derivatives of tetrahydropyridine have been shown to interact with various G-protein coupled receptors (GPCRs), which are a large family of cell surface receptors involved in a multitude of physiological processes. This interaction can either activate (agonism) or block (antagonism) the receptor, leading to a therapeutic effect.
Representative Experimental Protocols for Biological Evaluation
The following are detailed, representative protocols for assessing the potential biological activities of this compound, based on standard assays for related compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
In Vitro Anticancer Activity: MTT Assay for Cell Viability
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory effect of the compound on MAO-A and MAO-B enzymes.
Materials:
-
This compound
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for a spectrophotometric assay or a luciferin-based substrate for a luminescence assay)
-
Buffer solution (e.g., potassium phosphate buffer)
-
96-well plates
-
Spectrophotometer or luminometer
Procedure:
-
Prepare different concentrations of this compound in the assay buffer.
-
In a 96-well plate, add the MAO-A or MAO-B enzyme solution to each well.
-
Add the different concentrations of the test compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the MAO substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction and measure the product formation using a spectrophotometer or luminometer, depending on the substrate used.
-
Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.
Visualizations
Logical Workflow for Synthesis and Initial Biological Screening
Caption: Workflow for the synthesis and subsequent biological evaluation of this compound.
Postulated Signaling Pathway for a Tetrahydropyrazine-based MAO-B Inhibitor
physicochemical properties of 5-Methyl-1,2,3,6-tetrahydropyrazine
An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1,2,3,6-tetrahydropyrazine
Introduction
This compound, with the CAS number 344240-21-7, is a heterocyclic organic compound belonging to the tetrahydropyrazine class.[1][2] Its structure, featuring a partially saturated six-membered ring with two nitrogen atoms and a methyl group, imparts specific chemical reactivity and potential biological activity.[1] This makes it a molecule of interest for researchers in medicinal chemistry, drug development, and synthetic organic chemistry. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for its synthesis.
Physicochemical Properties
The fundamental are summarized in the table below. It is important to note that while some properties are well-documented, specific experimental values for melting point, boiling point, density, and pKa are not consistently available in public databases and may vary based on purity.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂ | [1] |
| Molecular Weight | 98.15 g/mol | [1][2] |
| CAS Number | 344240-21-7 | [1][2] |
| Appearance | Colorless liquid or solid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol) | [1] |
| Melting Point | Not consistently reported | |
| Boiling Point | Not consistently reported | |
| Density | Not consistently reported | |
| pKa | Not consistently reported |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical and structural properties of this compound.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology: Capillary Method
-
Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a heating apparatus (like a Mel-Temp apparatus or an oil bath in a Thiele tube) along with a calibrated thermometer.
-
The sample is heated slowly, at a rate of 1-2 °C per minute, as it approaches its melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Boiling Point Determination
For liquid compounds, the boiling point is a characteristic physical property.
Methodology: Micro Boiling Point Determination
-
Apparatus: Thiele tube or other heating block, small test tube, capillary tube (sealed at one end), thermometer.
-
Procedure:
-
A small amount (a few milliliters) of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated gently in a Thiele tube or on a heating block.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
pKa Determination
The pKa value indicates the acidity or basicity of a compound. For an amine like this compound, it refers to the acidity of its conjugate acid.
Methodology: Potentiometric Titration
-
Apparatus: pH meter with a combination glass electrode, burette, beaker, magnetic stirrer.
-
Procedure:
-
A precise amount of the compound is dissolved in a suitable solvent (typically water or a water/alcohol mixture) to create a solution of known concentration.
-
A standardized solution of a strong acid (e.g., HCl) is added incrementally from a burette.
-
After each addition of the acid, the solution is stirred, and the pH is recorded.
-
The pH values are plotted against the volume of acid added.
-
The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise molecular structure of a compound in solution.
Methodology: ¹H and ¹³C NMR
-
Apparatus: NMR spectrometer.
-
Procedure:
-
A small amount of the purified sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is placed in an NMR tube.
-
Both ¹H and ¹³C NMR spectra are acquired.
-
-
Data Interpretation:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The methyl group protons would likely appear as a singlet or doublet in the upfield region, while the protons on the tetrahydropyrazine ring would show more complex splitting patterns.[2]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be performed to establish detailed connectivity between protons and carbons, confirming the overall structure.
-
Purity and Molecular Weight Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate volatile compounds and determine their molecular weight, which is essential for confirming identity and assessing purity.
Methodology: GC-MS Analysis
-
Apparatus: Gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
A dilute solution of the sample is prepared in a volatile organic solvent.
-
A small volume of the solution is injected into the GC, where the compound is vaporized and separated on a capillary column.
-
As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization).
-
The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum.
-
-
Data Interpretation:
-
The retention time from the gas chromatogram helps in identifying the compound.
-
The mass spectrum provides the molecular weight of the compound from the molecular ion peak and offers structural information from the fragmentation pattern.
-
Logical Workflow Visualization
The following diagram illustrates a common synthetic workflow for the preparation and purification of this compound.
Caption: Synthesis workflow for this compound.
References
5-Methyl-1,2,3,6-tetrahydropyrazine: A Technical Overview of Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of 5-Methyl-1,2,3,6-tetrahydropyrazine. This heterocyclic organic compound, with the molecular formula C₅H₁₀N₂, is a derivative of tetrahydropyrazine and holds interest in various research fields, including medicinal chemistry.[1] While specific quantitative data remains limited in publicly accessible literature, this document synthesizes the existing qualitative information and outlines general experimental protocols for determining these crucial physicochemical properties.
Solubility Profile
General qualitative assessments indicate that this compound is soluble in organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| Water | Data not available | |
| Diethyl ether | Data not available |
Note: The lack of quantitative data (e.g., g/L or mol/L) necessitates experimental determination for specific applications.
A structurally related compound, 1,2,3,6-tetrahydropyridine, is reported to be insoluble in water, which may suggest that this compound also exhibits limited aqueous solubility.
Stability Characteristics
This compound is generally considered stable under standard laboratory conditions. However, precautions are advised to mitigate potential degradation.
Table 2: General Stability Profile of this compound
| Condition | Stability | Recommendations | Reference |
| Standard Laboratory Conditions | Generally stable | Store in a cool, dry place. | [1] |
| Moisture | Potential for degradation | Store in a tightly sealed container with a desiccant. | [1] |
| Light | Potential for degradation | Protect from light by using an opaque or amber container. | [1] |
| pH | Data not available | ||
| Temperature | Data not available |
Experimental Protocols
Solubility Determination (Shake-Flask Method)
A widely accepted method for determining equilibrium solubility is the shake-flask method.
References
The Emerging Potential of 5-Methyl-1,2,3,6-tetrahydropyrazine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is a perpetual endeavor in medicinal chemistry. Among the vast landscape of heterocyclic compounds, 5-Methyl-1,2,3,6-tetrahydropyrazine is emerging as a promising core structure with the potential for diverse pharmacological applications. This in-depth technical guide explores the burgeoning interest in this scaffold, summarizing its synthesis, potential therapeutic applications, and the underlying pharmacological principles that position it as a valuable building block in modern drug discovery.
Core Structure and Synthetic Avenues
This compound is a nitrogen-containing heterocyclic compound, a derivative of pyrazine.[1] Its structure, featuring a partially saturated six-membered ring with two nitrogen atoms and a methyl group, offers a unique combination of rigidity and flexibility, making it an attractive starting point for the design of molecules that can interact with a variety of biological targets.
The synthesis of the this compound core and its derivatives can be achieved through various established and modern synthetic methodologies. A common and classical approach involves the cyclization of appropriate acyclic precursors.
General Synthesis Workflow
Caption: General workflow for the synthesis of bioactive this compound derivatives.
Potential Therapeutic Applications
While direct research on this compound itself is nascent, extensive studies on the broader classes of tetrahydropyridines and pyrazines provide compelling evidence for its potential in several therapeutic areas. The structural similarity allows for the extrapolation of potential activities, guiding the exploration of its derivatives.
Anticancer Activity
Derivatives of the closely related 1,2,3,6-tetrahydropyridine scaffold have demonstrated notable antiproliferative activity against various cancer cell lines. This suggests that the this compound core could serve as a valuable template for the development of novel anticancer agents. The introduction of various substituents on the nitrogen atoms or the carbon backbone can modulate the cytotoxic and antiproliferative effects.
For instance, N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines have been synthesized and evaluated for their anti-cancer activity.[2][3]
| Compound | Cell Line | IC50 (µM)[2] |
| N-(benzoyl)-5-ethyl-tetrahydropyridine (EH1) | Ishikawa | > 100 |
| N-(4-chlorobenzoyl)-5-ethyl-tetrahydropyridine (EH2) | Ishikawa | 71.88 |
| MCF-7 | 67.19 | |
| N-(4-methoxybenzoyl)-5-ethyl-tetrahydropyridine (EH3) | Ishikawa | > 100 |
| N-(4-nitrobenzoyl)-5-ethyl-tetrahydropyridine (EH4) | Ishikawa | > 100 |
These findings highlight the importance of the nature and position of substituents on the biological activity of the tetrahydropyridine ring.
Neuroprotective Effects
The tetrahydropyridine ring is a core component of the well-known neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is used to induce animal models of Parkinson's disease.[4] This has spurred significant research into tetrahydropyridine derivatives as potential neuroprotective agents. By modifying the substituents on the ring, it is possible to design compounds that interfere with the neurotoxic pathways initiated by such toxins or other neurodegenerative processes. The this compound scaffold, with its additional nitrogen atom, offers new possibilities for designing neuroprotective agents with altered metabolic stability and target interactions.
Anti-inflammatory Properties
Chronic inflammation is a key pathological feature of numerous diseases. Tetrahydropyridine derivatives have been investigated for their anti-inflammatory properties.[5] The synthesis of various N-substituted tetrahydropyridines has led to the discovery of compounds with significant anti-inflammatory activity in preclinical models. The this compound core can be explored for the development of novel anti-inflammatory agents by strategically introducing functional groups known to modulate inflammatory pathways.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of new chemical entities. Below are representative procedures for the synthesis and biological evaluation of tetrahydropyridine derivatives, which can be adapted for this compound analogs.
General Synthesis of N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines[2]
A general synthetic route involves the reaction of 3-ethylpyridine with O-mesitylenesulfonylhydroxylamine to form an N-amino-3-ethylpyridinium salt. This intermediate is then reacted with a substituted acid chloride to yield a stable pyridinium ylide. Subsequent reduction of the ylide with a reducing agent like sodium borohydride furnishes the target N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines.
Caption: Synthetic scheme for N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
Literature Review of 5-Methyl-1,2,3,6-tetrahydropyrazine Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-1,2,3,6-tetrahydropyrazine is a heterocyclic organic compound with the molecular formula C₅H₁₀N₂. As a derivative of tetrahydropyrazine, it holds potential as a scaffold in medicinal chemistry and a building block for the synthesis of more complex molecules. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and potential biological activities. Due to the limited specific research on this compound, this review also draws upon data from closely related tetrahydropyrazine and tetrahydropyrimidine derivatives to infer potential characteristics and areas for future investigation.
Introduction
This compound belongs to the class of nitrogen-containing heterocyclic compounds. The tetrahydropyrazine ring system is a common motif in pharmacologically active molecules, and the addition of a methyl group at the 5-position can influence the compound's steric and electronic properties, potentially modulating its biological activity.[1] This document aims to consolidate the current knowledge on this compound and provide a foundation for further research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀N₂ | |
| Molecular Weight | 98.15 g/mol | |
| CAS Number | 344240-21-7 |
Synthesis and Characterization
Synthesis
The primary synthetic route described in the literature for this compound is the acid-catalyzed cyclization of 1,2-diaminopropane and acetone.
Experimental Protocol: Acid-Catalyzed Cyclization
-
Reactants: 1,2-diaminopropane, Acetone
-
Catalyst: Hydrochloric acid (HCl)
-
Solvent: Toluene or a water/toluene mixture
-
Procedure:
-
Combine 1,2-diaminopropane and acetone in the chosen solvent.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified using standard techniques such as extraction, distillation, or chromatography.
-
Logical Relationship of Synthesis
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the reviewed literature. However, based on the known structure, the expected spectral characteristics can be inferred.
Expected ¹H NMR Spectral Data:
-
A singlet or doublet in the upfield region corresponding to the methyl group protons.
-
Complex multiplets for the methylene protons on the tetrahydropyrazine ring due to their diastereotopic nature and coupling with adjacent protons. Protons adjacent to the nitrogen atoms would be expected to appear in a downfield region.
Expected ¹³C NMR Spectral Data:
-
A signal in the upfield region for the methyl carbon.
-
Distinct signals for the sp³ hybridized carbons of the tetrahydropyrazine ring, with those bonded to nitrogen being deshielded and appearing at a higher chemical shift.
-
Signals in the downfield region for the sp² hybridized carbons of the C=N double bond.
Chemical Reactivity
This compound is expected to undergo several types of chemical reactions characteristic of its functional groups.
-
Oxidation: Can be oxidized to the corresponding pyrazine derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.
-
Reduction: The double bond and the imine functionality can be reduced to yield the fully saturated 5-methylpiperazine using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: The nitrogen atoms can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Experimental Workflow for Derivatization
Biological Activity and Therapeutic Potential
While specific biological data for this compound is scarce, the broader class of tetrahydropyrimidines and tetrahydropyrazines has been investigated for a range of pharmacological activities. It is plausible that this compound and its derivatives could exhibit similar properties.
Potential Areas of Activity
Based on related compounds, potential biological activities of this compound could include:
-
Antimicrobial and Antifungal Activity: Tetrahydropyrimidine derivatives have shown inhibitory activity against various bacterial and fungal strains.[2]
-
Anticancer Activity: Certain tetrahydropyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3]
-
α-Glucosidase Inhibition: Some tetrahydropyrimidines have been found to inhibit α-glucosidase, suggesting potential applications in the management of diabetes.[3]
Signaling Pathways
No specific signaling pathways have been elucidated for this compound in the available literature. Research into the biological effects of this compound would be necessary to identify its molecular targets and the signaling cascades it may modulate.
Conclusion and Future Directions
The current body of research on this compound is limited. While a general synthetic method and some chemical properties are known, there is a significant gap in the understanding of its biological activity and therapeutic potential. Future research should focus on:
-
Optimization of Synthesis: Developing and detailing high-yield, scalable synthetic protocols.
-
Comprehensive Characterization: Full spectroscopic and crystallographic analysis to confirm its structure and stereochemistry.
-
Biological Screening: A broad-based screening of this compound and its derivatives against a panel of biological targets to identify potential therapeutic applications.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which any identified biological activity is mediated.
The structural simplicity and synthetic accessibility of this compound make it an attractive starting point for the development of new chemical entities with potential pharmacological value. Further investigation is warranted to unlock the full potential of this compound and its derivatives in drug discovery and development.
References
- 1. WO2013050424A1 - NOVEL CHIRAL N-ACYL-5,6,7,(8-SUBSTITUTED)-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-a]PYRAZINES AS SELECTIVE NK-3 RECEPTOR ANTAGONISTS, PHARMACEUTICAL COMPOSITION, METHODS FOR USE IN NK-3 RECEPTOR MEDIATED DISORDERS AND CHIRAL SYNTHESIS THEREOF - Google Patents [patents.google.com]
- 2. US4262122A - Preparation of 5,5-dimethyl-2-hydrazino-1,4,5,6-tetrahydro-pyrimidine hydrohalide - Google Patents [patents.google.com]
- 3. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 5-Methyl-1,2,3,6-tetrahydropyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1,2,3,6-tetrahydropyrazine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to various biologically active molecules. As a substituted tetrahydropyrazine, it serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. The efficient and cost-effective synthesis of this intermediate is crucial for further research and development. This document provides detailed application notes and a protocol for a one-pot synthesis of this compound, focusing on the acid-catalyzed condensation of 1,2-diaminopropane with a propanone equivalent. This method offers a straightforward and convergent approach to the target molecule.
Principle of the Synthesis
The one-pot synthesis of this compound is typically achieved through the cyclocondensation reaction of 1,2-diaminopropane with a suitable three-carbon carbonyl compound, most commonly acetone or a related derivative. The reaction is generally catalyzed by an acid, which facilitates the formation of imine intermediates, followed by an intramolecular cyclization and subsequent dehydration to yield the desired tetrahydropyrazine ring system. The "one-pot" nature of this synthesis avoids the isolation of intermediates, thereby increasing efficiency and reducing waste.
Experimental Protocols
This section details a representative protocol for the one-pot synthesis of this compound. It is based on established chemical principles for the synthesis of tetrahydropyrazines via acid-catalyzed condensation of diamines and ketones.
Protocol 1: Acid-Catalyzed Condensation of 1,2-Diaminopropane and Acetone
Materials:
-
1,2-Diaminopropane (reagent grade)
-
Acetone (ACS grade)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Toluene (anhydrous)
-
Sodium Hydroxide (NaOH), 10 M aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Diethyl Ether (for extraction)
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-diaminopropane (0.1 mol, 7.41 g).
-
Solvent and Reagent Addition: Add 100 mL of toluene to the flask, followed by the slow addition of acetone (0.1 mol, 5.81 g, 7.34 mL).
-
Acid Catalyst: Carefully add concentrated hydrochloric acid (0.01 mol, 0.85 mL) dropwise to the stirred reaction mixture. An exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle or oil bath. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Carefully neutralize the acidic solution by adding 10 M aqueous sodium hydroxide solution dropwise until the aqueous layer is basic (pH > 10).
-
Separate the organic layer.
-
Extract the aqueous layer twice with 50 mL portions of dichloromethane or diethyl ether.
-
Combine all organic layers.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol).
-
Data Presentation
The following table summarizes expected quantitative data for the one-pot synthesis of this compound based on typical outcomes for similar reactions. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Protocol 1 |
| Starting Materials | 1,2-Diaminopropane, Acetone |
| Catalyst | Hydrochloric Acid |
| Solvent | Toluene |
| Reaction Temperature | Reflux (~110-120 °C) |
| Reaction Time | 4-6 hours |
| Yield (Typical) | 60-75% |
| Purity (after purification) | >95% |
| Method of Purification | Vacuum Distillation or Column Chromatography |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the one-pot synthesis protocol described above.
Caption: Workflow for the one-pot synthesis of this compound.
Signaling Pathway of the Reaction Mechanism
The following diagram illustrates the proposed signaling pathway (reaction mechanism) for the acid-catalyzed condensation.
Caption: Proposed reaction mechanism for the synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
1,2-Diaminopropane is corrosive and flammable. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.
-
Toluene and other organic solvents are flammable. Avoid open flames and sources of ignition.
-
The neutralization step with a strong base is exothermic and may cause splashing. Perform this step slowly and with cooling if necessary.
Conclusion
The described one-pot synthesis provides an efficient and practical method for obtaining this compound. This protocol is suitable for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations. The availability of this key intermediate through a straightforward synthetic route will facilitate further exploration of its potential in drug discovery and development.
Catalytic Methods for Tetrahydropyrazine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic synthesis of tetrahydropyrazines, a crucial scaffold in medicinal chemistry. The methodologies outlined below encompass metal-catalyzed, organocatalytic, and biocatalytic approaches, offering a range of options for accessing these valuable heterocyclic compounds.
Introduction
Tetrahydropyrazines, also known as piperazines when fully saturated, are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their unique physicochemical properties, including their ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make them privileged scaffolds in drug design. The development of efficient and stereoselective catalytic methods for their synthesis is therefore of paramount importance. This document details key catalytic strategies for the synthesis of tetrahydropyrazines, focusing on the dearomatization of pyrazines through hydrogenation and borylation reactions.
Metal-Catalyzed Asymmetric Hydrogenation of Pyrazines
The direct asymmetric hydrogenation of pyrazines represents one of the most efficient routes to enantioenriched tetrahydropyrazines (piperazines). Iridium, rhodium, and palladium complexes with chiral ligands have proven to be highly effective catalysts for this transformation.
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium catalysts, particularly those featuring chiral diphosphine ligands, are well-suited for the asymmetric hydrogenation of pyrazine derivatives. Activation of the pyrazine ring, often through N-alkylation or the introduction of an electron-withdrawing group, is typically required to facilitate hydrogenation.
Quantitative Data Summary
| Entry | Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
| 1 | [Ir(COD)Cl]₂ / Chiral Diphosphine | Activated 3-Substituted Pyrazine | Chiral 3-Substituted Piperazine | >95 | up to 96 | [1][2][3] |
| 2 | Binuclear Iridium(III) Complex | Tosylamido-Substituted Pyrazine | Chiral Tetrahydropyrazine | High | High | [4] |
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of an Activated Pyrazine
This protocol is a representative example based on published procedures for the synthesis of chiral piperazines.[1][2][3]
Materials:
-
Substituted pyrazine (1.0 mmol)
-
Alkyl halide (e.g., benzyl bromide) (1.1 mmol)
-
[Ir(COD)Cl]₂ (0.01 mmol, 1 mol%)
-
Chiral diphosphine ligand (e.g., a Josiphos-type ligand) (0.022 mmol, 2.2 mol%)
-
Toluene/DCE (1:1 mixture), degassed
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, a Schlenk tube is charged with the substituted pyrazine (1.0 mmol) and the alkyl halide (1.1 mmol).
-
Anhydrous, degassed solvent (e.g., toluene/DCE) is added, and the mixture is stirred at room temperature for 1-2 hours to form the pyrazinium salt in situ.
-
In a separate vial, [Ir(COD)Cl]₂ (0.01 mmol) and the chiral diphosphine ligand (0.022 mmol) are dissolved in a small amount of the reaction solvent to form the catalyst precursor.
-
The catalyst solution is transferred to the Schlenk tube containing the pyrazinium salt.
-
The Schlenk tube is sealed, removed from the glovebox, and placed in an autoclave.
-
The autoclave is purged with hydrogen gas (3x) and then pressurized to the desired pressure (e.g., 600 psi).
-
The reaction is stirred at the specified temperature (e.g., -20 °C) for 24 hours.
-
After carefully venting the hydrogen, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral piperazine product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Logical Workflow for Iridium-Catalyzed Asymmetric Hydrogenation
Rhodium and Palladium-Catalyzed Hydrogenation
Rhodium and palladium catalysts are also employed in the asymmetric hydrogenation of pyrazine derivatives. For instance, Rh-BINAP systems have been used for the hydrogenation of tetrahydropyrazine intermediates.[5] Palladium catalysts have shown efficacy in the asymmetric hydrogenation of pyrazin-2-ols to yield chiral piperazin-2-ones.[6][7]
Quantitative Data Summary
| Entry | Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
| 1 | [(R)-BINAP(COD)Rh]TfO | Tetrahydropyrazine | Piperazine | 96 | 99 | [5] |
| 2 | Palladium / Chiral Ligand | 5,6-Disubstituted Pyrazin-2-ol | Chiral Piperazin-2-one | High | 84-90 | [6][7] |
Transition-Metal-Free Dearomatization of Pyrazines
An alternative to metal-catalyzed hydrogenation is the dearomatization of pyrazines using boron reagents. This approach avoids the use of transition metals and can proceed under mild conditions.
Diboration and Hydroboration of Pyrazines
Pyrazines can undergo diboration with reagents like bis(pinacolato)diboron (B₂pin₂) to form N,N'-diboryl-1,4-dihydropyrazines. Subsequent hydroboration of the pyrazine ring can lead to 1,2,3,4-tetrahydropyrazine derivatives.[8][9] This reaction can also be performed in an organocatalytic manner using 4,4'-bipyridine.[10][11][12]
Quantitative Data Summary
| Entry | Reagent | Substrate | Product | Yield (%) | Catalyst | Reference |
| 1 | Bis(pinacolato)diboron | Pyrazine | N,N'-Diboryl-1,4-dihydropyrazine | 90 | None | [8][9] |
| 2 | Pinacolborane | Pyrazine | N,N'-Diboryl-1,2,3,4-tetrahydropyrazine | 87 | None | [8] |
| 3 | Bis(pinacolato)diboron | Pyrazine | N,N'-Diboryl-1,4-dihydropyrazine | High | 4,4'-Bipyridine | [12] |
Experimental Protocol: Transition-Metal-Free Diboration of Pyrazine
This protocol is a representative example based on the published procedure by Suginome and coworkers.[8][9]
Materials:
-
Pyrazine (0.44 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (0.40 mmol)
-
Anhydrous pentane
-
Screw-capped vial
-
Magnetic stirrer bar
Procedure:
-
Inside a glovebox, a screw-capped vial is charged with pyrazine (0.44 mmol) and bis(pinacolato)diboron (0.40 mmol).
-
A magnetic stirrer bar is added to the vial.
-
Anhydrous pentane (0.4 mL) is added, and the vial is securely capped.
-
The mixture is stirred at room temperature. A white solid is expected to precipitate.
-
After 2 hours, the stirring is stopped, and the solid is allowed to settle.
-
The supernatant (pentane) is carefully removed by decantation.
-
The solid product is washed with fresh anhydrous pentane (2 x 0.2 mL).
-
The resulting white solid, N,N'-diboryl-1,4-dihydropyrazine, is dried under vacuum to afford a high-purity product.
Reaction Pathway for Dearomatization of Pyrazine
Biocatalytic Reduction of Pyrazine Precursors
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. While direct biocatalytic reduction of the pyrazine core is less common, enzymatic transformations of pyrazine precursors can be employed.
Baker's Yeast-Mediated Reduction
Baker's yeast (Saccharomyces cerevisiae) is a versatile whole-cell biocatalyst capable of performing a variety of reductions. It has been shown to chemoselectively reduce β-keto-α-oximino esters, which can subsequently cyclize and aromatize to form pyrazines.[13][14] While this specific example leads to pyrazines, the principle of using biocatalysts for the reduction of functionalized precursors could be extended to generate tetrahydropyrazine scaffolds.
Conceptual Application: A potential biocatalytic route to tetrahydropyrazines could involve the enzymatic reduction of a diketone precursor in the presence of an amine source, followed by spontaneous or enzyme-catalyzed cyclization and further reduction.
Conclusion
The catalytic synthesis of tetrahydropyrazines is a rapidly evolving field with significant implications for drug discovery and development. Metal-catalyzed asymmetric hydrogenation provides a powerful tool for accessing enantioenriched piperazines. For instances where metal-free conditions are preferred, the dearomatization of pyrazines using boron reagents offers a mild and efficient alternative. While still an emerging area, biocatalysis holds promise for the development of sustainable and highly selective synthetic routes. The protocols and data presented herein serve as a practical guide for researchers engaged in the synthesis of this important class of N-heterocycles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. researchwithnj.com [researchwithnj.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. Dearomatizing conversion of pyrazines to 1,4-dihydropyrazine derivatives via transition-metal-free diboration, silaboration, and hydroboration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scribd.com [scribd.com]
- 14. Synthesis of pyrazine via chemoselective reduction of β-keto-α-oximino ester using baker’s yeast [ouci.dntb.gov.ua]
Application Note: 1H and 13C NMR Spectroscopic Analysis of 5-Methyl-1,2,3,6-tetrahydropyrazine
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides detailed predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 5-Methyl-1,2,3,6-tetrahydropyrazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The included experimental protocols and workflows are designed to guide researchers in the spectroscopic analysis of this and similar molecules.
Data Presentation
The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These tables provide a clear and structured overview of the expected chemical shifts (δ) in parts per million (ppm), the signal multiplicity, and the corresponding atom in the molecular structure.
Molecular Structure:
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1 (NH) | ~1.8-2.5 | Broad Singlet | 1H |
| 2 (CH₂) | ~3.10 | Singlet | 2H |
| 3 (CH₂) | ~2.85 | Triplet | 2H |
| 5 (CH₃) | ~1.75 | Singlet | 3H |
| 6 (CH) | ~5.45 | Triplet (broad) | 1H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) |
| 2 | ~55.2 |
| 3 | ~48.5 |
| 5 | ~130.1 |
| 6 | ~125.8 |
| CH₃ | ~21.0 |
Experimental Protocols
This section outlines a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound and related heterocyclic amines.
1. Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Filtration: Filter the sample through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard for obtaining singlet peaks for all carbon atoms.
-
Spectral Width: Set a spectral width appropriate for carbon signals (e.g., 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the NMR analysis of a chemical compound like this compound.
Caption: Experimental workflow for NMR analysis.
Application Notes and Protocols: Electrophilic Reactions of 5-Methyl-1,2,3,6-tetrahydropyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1,2,3,6-tetrahydropyrazine is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive secondary amine and an enamine-like moiety, allows for a variety of chemical modifications through reactions with electrophiles. These reactions are fundamental for the synthesis of diverse libraries of substituted tetrahydropyrazines, which are explored for their potential as therapeutic agents. The secondary amine at the N1 position is a primary site for nucleophilic attack on various electrophiles, leading to N-alkylation and N-acylation products. Additionally, the enamine character of the double bond can participate in reactions with suitable electrophiles.
This document provides detailed application notes and experimental protocols for the reaction of this compound with common classes of electrophiles, including alkyl halides, acylating agents, and carbonyl compounds through reductive amination.
Key Reactions with Electrophiles
The primary site of electrophilic attack on this compound is the secondary amine at the N1 position, which readily undergoes N-alkylation and N-acylation.[1] These reactions are crucial for introducing a wide range of functional groups to modify the physicochemical and pharmacological properties of the molecule.
N-Alkylation
N-alkylation introduces an alkyl substituent on the N1 nitrogen. This reaction is typically achieved by reacting this compound with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine. The choice of solvent depends on the reactivity of the alkyl halide and the solubility of the reactants, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) being frequently used.
N-Acylation
N-acylation involves the introduction of an acyl group to the N1 nitrogen, forming an amide linkage. This is a robust method for synthesizing derivatives with diverse functionalities. Acylating agents such as acid chlorides or acid anhydrides are commonly used. The reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, to scavenge the acid byproduct. Dichloromethane (DCM) or tetrahydrofuran (THF) are typical solvents for these transformations.
Reductive Amination
The reaction of this compound with aldehydes or ketones proceeds via reductive amination to yield N-substituted derivatives. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a reducing agent. Mild reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are preferred as they selectively reduce the iminium ion in the presence of the carbonyl starting material. This method is highly versatile for the introduction of a wide array of substituted alkyl groups at the N1 position.
Quantitative Data Summary
While specific examples for this compound are not abundant in readily available literature, the following tables provide representative data for analogous reactions with similar heterocyclic amines, which can be adapted as starting points for optimization.
Table 1: Representative Conditions for N-Alkylation of Cyclic Amines
| Electrophile (Alkyl Halide) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 4 | 85-95 |
| Ethyl Iodide | Et₃N | DMF | 25 | 12 | 70-85 |
| Methyl Iodide | K₂CO₃ | Acetone | 56 (reflux) | 6 | 90-98 |
Table 2: Representative Conditions for N-Acylation of Cyclic Amines
| Electrophile (Acylating Agent) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetyl Chloride | Et₃N | DCM | 0 to 25 | 2 | 90-98 |
| Benzoyl Chloride | Pyridine | THF | 25 | 4 | 85-95 |
| Acetic Anhydride | Et₃N | DCM | 25 | 3 | 92-99 |
Table 3: Representative Conditions for Reductive Amination of Cyclic Amines
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | Dichloroethane | 25 | 12 | 80-95 |
| Acetone | NaBH₃CN | Methanol | 25 | 24 | 75-90 |
| Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | 25 | 16 | 85-95 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: General Procedure for N-Acylation of this compound
Materials:
-
This compound
-
Acylating agent (e.g., Acetyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add the acylating agent (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to yield the pure N-acylated product.
Protocol 3: General Procedure for Reductive Amination of this compound
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE, anhydrous)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous dichloroethane, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired N-substituted product.
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Reaction pathway for the N-acylation of this compound.
Caption: Simplified cycle of reductive amination with this compound.
References
Application Notes and Protocols for N-Alkylation of 5-Methyl-1,2,3,6-tetrahydropyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 5-Methyl-1,2,3,6-tetrahydropyrazine, a key synthetic intermediate in the development of various pharmacologically active compounds. Two primary methods are presented: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols are designed to be reproducible and scalable for research and development purposes.
Introduction
This compound is a cyclic amine that serves as a versatile scaffold in medicinal chemistry. N-alkylation of this heterocycle allows for the introduction of diverse substituents at the nitrogen atom, enabling the modulation of its physicochemical properties and biological activity. The choice of alkylation method depends on the desired substituent, the required selectivity, and the available starting materials.
General Experimental Workflow
The overall process for the N-alkylation of this compound, from starting materials to the final purified product, is outlined below.
Caption: General experimental workflow for the N-alkylation of this compound.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the direct reaction of this compound with an alkyl halide in the presence of a base. This method is straightforward but may lead to overalkylation, forming quaternary ammonium salts.[1] Careful control of stoichiometry is crucial.
Reaction Scheme
Caption: Direct N-alkylation of this compound with an alkyl halide (R-X).
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Typical Amount (mmol) | Notes |
| This compound | 98.16 | 10 | Starting material. |
| Alkyl Halide (R-X) | Variable | 10 - 12 | e.g., Benzyl bromide, Ethyl iodide. Use a slight excess. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20 | Anhydrous. Acts as a base to neutralize the formed acid. |
| N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) | Variable | 20 - 50 mL | Anhydrous solvent. |
| Diethyl ether or Ethyl acetate | Variable | As needed | For extraction. |
| Saturated Sodium Bicarbonate Solution | N/A | As needed | For aqueous work-up. |
| Brine | N/A | As needed | For washing the organic layer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | For drying the organic layer. |
Experimental Protocol
-
To a stirred solution of this compound (10 mmol) in anhydrous DMF or acetonitrile (30 mL) in a round-bottom flask, add anhydrous potassium carbonate (20 mmol).
-
Add the alkyl halide (10-12 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide, and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-24 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Pour the filtrate into water (100 mL) and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford the pure N-alkylated product.
Protocol 2: Reductive Amination with Carbonyl Compounds
Reductive amination is a highly selective method for N-alkylation that avoids the issue of overalkylation.[2] It involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction.[3][4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often used for this transformation.[5][6]
Reaction Scheme
Caption: Reductive amination of this compound with a carbonyl compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Typical Amount (mmol) | Notes |
| This compound | 98.16 | 10 | Starting material. |
| Aldehyde or Ketone (R'C(O)R'') | Variable | 10 - 11 | e.g., Benzaldehyde, Acetone. Use a slight excess. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 15 | Mild and selective reducing agent. Moisture sensitive. |
| 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) | Variable | 40 - 60 mL | Anhydrous solvent. |
| Saturated Sodium Bicarbonate Solution | N/A | As needed | For quenching the reaction and aqueous work-up. |
| Dichloromethane (DCM) | 84.93 | As needed | For extraction. |
| Brine | N/A | As needed | For washing the organic layer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | For drying the organic layer. |
Experimental Protocol
-
In a round-bottom flask, dissolve this compound (10 mmol) and the aldehyde or ketone (10-11 mmol) in anhydrous 1,2-dichloroethane or THF (50 mL).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (15 mmol) portion-wise to the reaction mixture. The addition may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 1-12 hours).
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated tetrahydropyrazine.
Data Summary and Characterization
The success of the N-alkylation reaction should be confirmed by standard analytical techniques. The following table provides a template for summarizing the expected data for a hypothetical N-benzylated product.
| Product | Method | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyrazine | Direct Alkylation | 65-85 | 7.25-7.40 (m, 5H, Ar-H), 5.60 (br s, 1H, C=CH), 3.60 (s, 2H, N-CH₂-Ar), 3.10 (t, 2H, N-CH₂), 2.70 (m, 2H, CH₂-C=), 2.30 (t, 2H, N-CH₂), 1.75 (s, 3H, CH₃) | 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 120.0 (C=CH), 62.0 (N-CH₂-Ar), 55.0 (N-CH₂), 52.0 (N-CH₂), 48.0 (CH₂-C=), 20.0 (CH₃) | [M+H]⁺ calculated for C₁₂H₁₇N₂: 189.14, found: 189.15 |
| 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyrazine | Reductive Amination | 75-95 | 7.25-7.40 (m, 5H, Ar-H), 5.60 (br s, 1H, C=CH), 3.60 (s, 2H, N-CH₂-Ar), 3.10 (t, 2H, N-CH₂), 2.70 (m, 2H, CH₂-C=), 2.30 (t, 2H, N-CH₂), 1.75 (s, 3H, CH₃) | 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 120.0 (C=CH), 62.0 (N-CH₂-Ar), 55.0 (N-CH₂), 52.0 (N-CH₂), 48.0 (CH₂-C=), 20.0 (CH₃) | [M+H]⁺ calculated for C₁₂H₁₇N₂: 189.14, found: 189.15 |
Note: The spectroscopic data provided are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific product and analytical conditions.
Conclusion
The protocols described provide reliable methods for the N-alkylation of this compound. Reductive amination is generally the preferred method due to its higher selectivity and yields. However, direct alkylation can be a viable alternative, especially for reactive alkyl halides and when reaction conditions are carefully controlled. The choice of method should be guided by the specific synthetic goals and the nature of the desired N-substituent. Proper purification and characterization are essential to ensure the identity and purity of the final products.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
GC-MS analysis of 5-Methyl-1,2,3,6-tetrahydropyrazine
An in-depth guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 5-Methyl-1,2,3,6-tetrahydropyrazine is presented for researchers, scientists, and professionals in drug development. This document provides detailed application notes and standardized protocols to ensure accurate and reproducible results.
Application Notes
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to various biologically active molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this and other volatile and semi-volatile compounds. The high separation efficiency of gas chromatography combined with the sensitive and specific detection of mass spectrometry makes it an ideal method for the analysis of this compound in various matrices.
Principle of GC-MS Analysis
The analysis involves the volatilization of the sample, separation of its components in a gas chromatograph, and detection of the individual components by a mass spectrometer. In the gas chromatograph, the sample is carried by an inert gas through a heated column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the identification of the compound.
Challenges in the Analysis of Cyclic Amines
The analysis of cyclic amines like this compound by GC can present challenges. These compounds can exhibit peak tailing due to their basic nature and interaction with active sites on the column and in the injection port. To mitigate these effects, it is crucial to use deactivated columns and liners. In some cases, derivatization may be necessary to improve chromatographic performance, although this is often not required for less polar tetrahydropyrazines.
Experimental Protocols
A generalized protocol for the is provided below. This should be considered a starting point, and optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation
Proper sample preparation is critical for accurate and reliable GC-MS analysis.
-
Solvent Selection: Samples should be dissolved in a volatile organic solvent compatible with GC-MS analysis, such as dichloromethane, hexane, or methanol.[1] Water should be avoided as a direct injection solvent.[1]
-
Concentration: A typical sample concentration for GC-MS analysis is approximately 10 µg/mL.[1] This concentration aims for an on-column injection of about 10 ng with a 1 µL injection volume in splitless mode.[1]
-
Sample Purity: Samples must be free of particulate matter to prevent blockage of the syringe and contamination of the injector and column.[1] Centrifugation or filtration of the sample solution is recommended.
-
Derivatization (Optional): For highly polar samples or to improve peak shape, derivatization can be employed. However, for this compound, direct analysis is often feasible.
2. GC-MS Instrumentation and Parameters
The following table outlines typical GC-MS parameters for the analysis of this compound.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column |
| Injection Port Temp. | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan |
3. Data Analysis
-
Qualitative Analysis: Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with that of a known standard or a reference library such as the NIST Mass Spectral Library.
-
Quantitative Analysis: Quantification is performed by creating a calibration curve using standard solutions of this compound of known concentrations. The peak area of the target compound in the sample is then used to determine its concentration from the calibration curve.
Quantitative Data Summary
| Parameter | Expected Value / Characteristic Ions |
| Molecular Formula | C₅H₁₀N₂ |
| Molecular Weight | 98.15 g/mol |
| Expected Retention Time | Dependent on the specific GC conditions, but expected to be in the mid-range of the chromatogram with the suggested program. |
| Key Mass Fragments (m/z) | Expected fragmentation would be similar to N-methyl-tetrahydropyridine. Key fragments would likely include the molecular ion (M⁺) at m/z 98, and fragments resulting from the loss of a methyl group (m/z 83), and other characteristic ring fragmentations. The mass spectrum of the closely related 1-Methyl-1,2,3,6-tetrahydropyridine shows a base peak at m/z 42 and other significant peaks at m/z 97 (M+), 82, 56, and 43.[2][3] |
Visualizations
Caption: Workflow for the .
Caption: Predicted mass fragmentation pathway of this compound.
References
Application Notes and Protocols for the Synthesis of Tetrahydropyrazine Rings
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyrazine scaffold is a privileged heterocyclic motif found in a wide array of biologically active molecules and pharmaceuticals. Its synthesis is a key step in the development of new chemical entities with potential therapeutic applications. These application notes provide detailed protocols for two common and effective methods for the construction of the tetrahydropyrazine ring: Reductive Amination of 1,2-Diketones with 1,2-Diamines and Intramolecular Cyclization of N-Substituted Aminoethylamines .
Method 1: Reductive Amination of 1,2-Diketones with 1,2-Diamines
This method provides a straightforward and high-yielding approach to substituted tetrahydropyrazines. The reaction proceeds through the initial formation of a dihydropyrazine intermediate via condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This intermediate is then reduced in situ to the desired tetrahydropyrazine. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its mildness and selectivity.
Experimental Workflow:
Figure 1: General workflow for the one-pot reductive amination synthesis of tetrahydropyrazines.
Protocol 1: Synthesis of 2,3-Diphenyl-1,2,3,4-tetrahydropyrazine
This protocol details the synthesis of 2,3-diphenyl-1,2,3,4-tetrahydropyrazine from ethylenediamine and benzil.
Materials:
-
Ethylenediamine
-
Benzil
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of benzil (1.0 g, 4.76 mmol) in 1,2-dichloroethane (20 mL) is added ethylenediamine (0.286 g, 4.76 mmol).
-
The mixture is stirred at room temperature for 1 hour to facilitate the formation of the dihydropyrazine intermediate.
-
Sodium triacetoxyborohydride (1.51 g, 7.14 mmol) is added portion-wise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford 2,3-diphenyl-1,2,3,4-tetrahydropyrazine.
Quantitative Data Summary:
| Method | Starting Materials | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Protocol 1: Reductive Amination | Ethylenediamine, Benzil | NaBH(OAc)₃ | DCE | 24 | Room Temp | 85-95 |
| Protocol 2: Intramolecular Cyclization | N-(2-Aminoethyl)-2-amino-1-phenylethanone dihydrochloride | Sodium methoxide | Methanol | 12 | Reflux | 70-80 |
Method 2: Intramolecular Cyclization of N-Substituted Aminoethylamines
This strategy involves the cyclization of a linear precursor containing both nucleophilic amine and electrophilic carbonyl functionalities. The choice of protecting groups and the method of activation of the electrophilic center are crucial for the success of this approach. This method is particularly useful for the synthesis of tetrahydropyrazines with specific substitution patterns that may be difficult to achieve through intermolecular reactions.
Signaling Pathway/Logical Relationship:
Figure 2: Logical diagram illustrating the intramolecular cyclization pathway to form a tetrahydropyrazine ring.
Protocol 2: Synthesis of 2-Phenyl-1,2,3,4-tetrahydropyrazine
This protocol describes the synthesis of 2-phenyl-1,2,3,4-tetrahydropyrazine via the base-catalyzed intramolecular cyclization of N-(2-aminoethyl)-2-amino-1-phenylethanone.
Materials:
-
N-(2-Aminoethyl)-2-amino-1-phenylethanone dihydrochloride
-
Sodium methoxide
-
Methanol
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
Procedure:
-
N-(2-Aminoethyl)-2-amino-1-phenylethanone dihydrochloride (1.0 g, 3.77 mmol) is dissolved in methanol (20 mL).
-
Sodium methoxide (0.407 g, 7.54 mmol) is added to the solution, and the mixture is stirred at room temperature for 30 minutes.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water (20 mL) and dichloromethane (30 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to yield 2-phenyl-1,2,3,4-tetrahydropyrazine.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions and yields provided are representative and may vary depending on the specific substrates and experimental setup. It is recommended to perform small-scale optimization experiments before scaling up any reaction.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-1,2,3,6-tetrahydropyrazine
Welcome to the technical support center for the synthesis of 5-Methyl-1,2,3,6-tetrahydropyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used acid-catalyzed condensation of 1,2-diaminopropane and acetone.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: Reaction time may be too short or the temperature too low. | Ensure the reaction is refluxed for a sufficient period. Monitor the reaction progress using TLC or GC-MS. |
| Ineffective catalyst: The acid catalyst may be old, of low concentration, or an inappropriate type. | Use a fresh, appropriately concentrated acid catalyst such as hydrochloric acid.[1] The choice of catalyst can significantly impact the reaction rate and yield. | |
| Poor quality starting materials: 1,2-diaminopropane or acetone may contain impurities or water. | Use freshly distilled and dry starting materials. Water can interfere with the imine formation, a key step in the reaction. | |
| Incorrect stoichiometry: The molar ratio of reactants may not be optimal. | A slight excess of acetone can sometimes be beneficial to drive the reaction towards the product. | |
| Presence of Significant Impurities | Side reactions: Competing reactions can lead to the formation of byproducts. One common side reaction is the formation of a seven-membered ring, 5,7,7-trimethyl-2,3,4,7-tetrahydro-1H-1,4-diazepine, through the reaction of two molecules of acetone with one molecule of 1,2-diaminopropane. | Optimize reaction conditions to favor the formation of the desired six-membered ring. This can include adjusting the temperature and the rate of addition of acetone. |
| Over-reaction or degradation: Prolonged reaction times or excessively high temperatures can lead to the degradation of the product. | Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive heating. | |
| Incomplete removal of starting materials: Unreacted 1,2-diaminopropane or acetone may remain in the crude product. | Ensure efficient removal of volatile starting materials under reduced pressure after the reaction. | |
| Difficulty in Product Purification | Similar boiling points of product and impurities: Co-distillation of impurities with the product can occur during fractional distillation. | Employ a high-efficiency fractional distillation column. Alternatively, consider other purification techniques such as column chromatography on silica gel or alumina. |
| Product is an oil that is difficult to handle: The product is a liquid at room temperature, which can make isolation and handling challenging. | After extraction and drying, carefully remove the solvent under reduced pressure to obtain the oily product. | |
| Inconsistent Results | Variability in reaction conditions: Minor changes in temperature, reaction time, or reagent quality can lead to different outcomes. | Standardize the experimental protocol and ensure all parameters are carefully controlled in each run. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely reported method is the acid-catalyzed condensation reaction between 1,2-diaminopropane and acetone.[1] This one-pot synthesis is relatively straightforward and proceeds via the formation of an imine intermediate followed by intramolecular cyclization.
Q2: What is the role of the acid catalyst in this reaction?
A2: The acid catalyst, typically hydrochloric acid, protonates the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of 1,2-diaminopropane. This accelerates the formation of the imine intermediate, which is a crucial step in the cyclization process.
Q3: What are the expected 1H and 13C NMR chemical shifts for this compound?
A3: While specific literature data for this compound is scarce, based on the structure and data for similar tetrahydropyridine and piperidine compounds, the following approximate chemical shifts can be expected:
-
1H NMR (CDCl3):
-
Methyl protons (on the double bond): ~1.7-1.9 ppm (singlet)
-
Methylene protons adjacent to the double bond and nitrogen: ~3.0-3.5 ppm (multiplets)
-
Methylene protons in the saturated part of the ring: ~2.5-3.0 ppm (multiplets)
-
NH proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-
13C NMR (CDCl3):
-
Methyl carbon: ~20-25 ppm
-
Saturated methylene carbons: ~40-55 ppm
-
Unsaturated carbons of the C=C double bond: ~120-140 ppm
-
It is highly recommended to perform a full characterization of the synthesized product to confirm its structure.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, you can spot the reaction mixture alongside the starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting material spots and the appearance of a new product spot will indicate the reaction's progress. GC-MS can provide more quantitative information on the conversion of reactants to products.
Q5: What are the potential side products I should be aware of?
A5: A significant potential side product is the seven-membered ring, 5,7,7-trimethyl-2,3,4,7-tetrahydro-1H-1,4-diazepine. This can form from the reaction of one molecule of 1,2-diaminopropane with two molecules of acetone. The formation of this byproduct can be influenced by the reaction conditions, particularly the stoichiometry of the reactants.
Q6: What is the best method for purifying the final product?
A6: Fractional distillation under reduced pressure is a common method for purifying this compound, as it is a liquid at room temperature. However, if impurities have close boiling points, column chromatography using silica gel or alumina may be necessary to achieve high purity.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes the acid-catalyzed condensation of 1,2-diaminopropane and acetone.
Materials:
-
1,2-Diaminopropane
-
Acetone
-
Concentrated Hydrochloric Acid
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate (saturated aqueous solution)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-diaminopropane in a suitable solvent like ethanol or methanol.
-
Cool the solution in an ice bath and slowly add a catalytic amount of concentrated hydrochloric acid.
-
To this stirred solution, add acetone dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain it for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Synthesis of Tetrahydropyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of tetrahydropyrazines. The content is structured in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides
Issue 1: Low Yield of Tetrahydropyrazine and Formation of Aromatic Pyrazine Byproduct
Question: My reaction to synthesize a tetrahydropyrazine from a 1,2-diamine and a 1,2-dicarbonyl compound is resulting in a low yield of the desired product, and I am observing a significant amount of the corresponding aromatic pyrazine. How can I prevent this over-oxidation?
Answer:
The formation of a pyrazine byproduct is a common side reaction in tetrahydropyrazine synthesis. It occurs due to the over-oxidation of the dihydropyrazine intermediate, which is formed after the initial condensation of the diamine and dicarbonyl compound. The dihydropyrazine is susceptible to oxidation, especially in the presence of air (oxygen) or other oxidizing agents.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. This is the most critical step to prevent aerial oxidation of the dihydropyrazine intermediate.
-
Choice of Reducing Agent: After the initial condensation to form the dihydropyrazine, a reduction step is necessary to obtain the tetrahydropyrazine. The choice of reducing agent is crucial to selectively reduce the imine bonds of the dihydropyrazine without affecting other functional groups.
-
Reaction Temperature: Control the reaction temperature, especially during the condensation step. While some condensation reactions require heat, prolonged heating can promote the aromatization of the dihydropyrazine intermediate to the more stable pyrazine.[6]
-
Solvent Selection: The choice of solvent can influence the rate of both the desired reaction and the side reactions. Protic solvents like methanol or ethanol are commonly used. Acetic acid can also serve as both a solvent and a catalyst, in some cases leading to high yields at room temperature.[6][7]
Experimental Protocol: Two-Step Synthesis of a Tetrahydropyrazine via Dihydropyrazine Intermediate
This protocol first describes the formation of the dihydropyrazine intermediate followed by its reduction to the corresponding tetrahydropyrazine.
Step 1: Synthesis of the Dihydropyrazine Intermediate
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,2-diamine (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).
-
Flush the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting materials are consumed, allow the reaction mixture to cool to room temperature. The dihydropyrazine intermediate is often used in the next step without isolation.
Step 2: Reduction of the Dihydropyrazine to Tetrahydropyrazine
-
Method A: Catalytic Hydrogenation
-
Transfer the solution containing the dihydropyrazine intermediate to a hydrogenation vessel.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.[8]
-
Monitor the reaction by TLC or GC-MS until the dihydropyrazine is fully consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude tetrahydropyrazine.
-
-
Method B: Sodium Borohydride Reduction
-
Cool the solution containing the dihydropyrazine intermediate to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrahydropyrazine.
-
Data Presentation: Comparison of Reaction Conditions for Tetrahydropyridine Synthesis (Analogous System)
While specific data for tetrahydropyrazine is sparse in comparative tables, the following data for the closely related tetrahydropyridines illustrates the impact of solvent and catalyst choice on yield.
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | None | MeOH | 48 | 20 |
| 2 | None | EtOH | 48 | 15 |
| 3 | None | Acetic Acid | 0.5 | 94 |
| 4 | LaCl₃·7H₂O (10) | MeOH | - | Good |
| 5 | [Zn-2BSMP]Cl₂ (5) | Solvent-free | - | High |
Table adapted from similar heterocyclic syntheses to illustrate optimization principles.[6][9][10]
Workflow for Minimizing Over-oxidation
Issue 2: Hydrolysis of Imine Intermediate Leading to Low Yields
Question: I suspect that the imine intermediates in my tetrahydropyrazine synthesis are hydrolyzing back to the starting materials, resulting in a low overall yield. How can I prevent this?
Answer:
The formation of tetrahydropyrazines proceeds through dihydropyrazine intermediates, which contain imine functionalities. These imines can be susceptible to hydrolysis, especially in the presence of excess water and under acidic or basic conditions, leading to the regeneration of the starting 1,2-diamine and 1,2-dicarbonyl compounds.
Troubleshooting Steps:
-
Control of pH: While the condensation is often acid-catalyzed, a highly acidic or basic medium can promote the hydrolysis of the imine intermediates. Maintain a mildly acidic to neutral pH during the reaction. If an acid catalyst is used, employ it in catalytic amounts.
-
Water Removal: The condensation reaction produces water as a byproduct. Removing this water can shift the equilibrium towards the formation of the dihydropyrazine and minimize its subsequent hydrolysis.
-
Azeotropic Distillation: If the solvent forms an azeotrope with water (e.g., toluene), a Dean-Stark apparatus can be used to remove water as it is formed.
-
Drying Agents: The use of molecular sieves can effectively remove water from the reaction mixture.
-
-
Solvent Choice: Use anhydrous solvents to minimize the initial amount of water in the reaction.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. chemmethod.com [chemmethod.com]
- 10. researchgate.net [researchgate.net]
stability and storage conditions for 5-Methyl-1,2,3,6-tetrahydropyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 5-Methyl-1,2,3,6-tetrahydropyrazine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a dark place, sealed in a dry environment at room temperature.[1]
Q2: What are the known stability issues with this compound?
While specific stability data for this compound is limited in publicly available literature, as a cyclic amine, it may be susceptible to oxidative degradation.[2][3] The secondary and tertiary amine groups in its structure are susceptible to electrophilic attack.[4]
Q3: What are the potential degradation products of this compound?
Specific degradation products have not been extensively documented for this compound. However, based on the reactivity of similar cyclic amines, degradation could involve oxidation to yield pyrazine derivatives or other ring-cleavage products.[5]
Q4: How can I tell if my sample of this compound has degraded?
Visual signs of degradation can include a change in color or the appearance of precipitates. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to determine the purity of the sample and identify any degradation products.
Q5: Are there any known incompatibilities for this compound?
As an amine, it is expected to be incompatible with strong oxidizing agents and strong acids. Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected experimental results or low yield. | Degradation of the starting material. | 1. Verify Purity: Assess the purity of your this compound sample using an appropriate analytical method (e.g., HPLC, GC, or NMR). 2. Review Storage Conditions: Ensure the compound has been stored according to the recommendations (dark, dry, room temperature, and sealed).[1] 3. Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample for your experiment. |
| Change in physical appearance of the compound (e.g., color change). | Exposure to light, air (oxidation), or contaminants. | 1. Proper Handling: Minimize exposure to light and air during handling. Use in a well-ventilated area or under an inert atmosphere if possible. 2. Check for Contamination: Ensure that all glassware and equipment are clean and dry before use. |
| Inconsistent results between different batches. | Variation in the purity or stability of different batches. | 1. Batch Qualification: Perform a purity check on each new batch before use. 2. Standardize Storage: Ensure all batches are stored under the same, recommended conditions. |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method parameters may need to be optimized for your specific HPLC system and column.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Degas both mobile phases prior to use.
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
4. HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
5. Analysis:
-
Inject the prepared sample.
-
Integrate the peak areas of all observed peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Factors influencing the stability of this compound.
References
- 1. 344240-21-7|this compound|BLD Pharm [bldpharm.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 344240-21-7 | Benchchem [benchchem.com]
- 5. Buy this compound (EVT-3397739) | 344240-21-7 [evitachem.com]
Technical Support Center: Optimizing Reaction Conditions for Tetrahydropyrazine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the functionalization of tetrahydropyrazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for functionalizing the tetrahydropyrazine core?
A1: The most common methods for functionalizing the tetrahydropyrazine core include N-alkylation, N-arylation, and C-H functionalization. N-alkylation and N-arylation reactions typically involve the reaction of the nitrogen atoms of the tetrahydropyrazine ring with alkyl or aryl halides. C-H functionalization, a more recent and powerful technique, allows for the direct conversion of C-H bonds into new functional groups, often catalyzed by transition metals like palladium or ruthenium.[1]
Q2: How do I choose the appropriate solvent for my tetrahydropyrazine functionalization reaction?
A2: Solvent selection is critical and can significantly impact reaction yield and selectivity. Aprotic polar solvents like DMF, DMAc, and DMSO are commonly used for coupling reactions.[2][3] However, the optimal solvent depends on the specific reaction type and substrates. It is advisable to consult solvent selection guides that rank solvents based on safety, health, and environmental criteria. For instance, some guides categorize solvents as 'recommended', 'usable', or 'banned' to promote greener chemistry.
Q3: What are the typical byproducts in a Suzuki-Miyaura coupling reaction with a chloropyrazine?
A3: A common side reaction in Suzuki-Miyaura couplings is the homocoupling of the boronic acid reagent.[4] This can be minimized by carefully controlling the reaction conditions, such as using an excess of the halide and ensuring the reaction mixture is thoroughly degassed to remove oxygen, which can promote homocoupling.
Q4: How can I remove the palladium catalyst from my reaction mixture after a cross-coupling reaction?
A4: Several methods can be employed to remove residual palladium catalyst. A simple and often effective method is filtration through a pad of Celite®.[5] For more stubborn cases, specialized scavengers such as silica-based reagents with isocyanide functionalities can be used to bind the palladium, which is then removed by filtration.[6] Purification by flash column chromatography is also a standard method for removing metal catalysts.[6][7][8][9][10]
Troubleshooting Guides
Problem 1: Low Yield in N-Arylation of Tetrahydropyrazine
Symptoms:
-
The desired N-arylated product is obtained in a low yield (<50%).
-
A significant amount of starting material remains unreacted.
-
Formation of undesired side products is observed.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient catalyst activity | Increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%). Ensure the catalyst is not degraded; use a fresh batch if necessary. For challenging substrates, consider using a more active pre-catalyst. |
| Inappropriate ligand | The choice of ligand is crucial for catalyst stability and reactivity. For N-arylation reactions, bulky electron-rich phosphine ligands often give good results. Screen a variety of ligands to find the optimal one for your specific substrate combination. |
| Suboptimal base | The base plays a critical role in the catalytic cycle. If using a weak base (e.g., K₂CO₃), consider switching to a stronger base like Cs₂CO₃ or K₃PO₄. The solubility of the base can also be a factor; ensure it is sufficiently soluble in the reaction solvent. |
| Incorrect reaction temperature | N-arylation reactions often require elevated temperatures. If the reaction is sluggish at a lower temperature, gradually increase it. However, excessively high temperatures can lead to catalyst decomposition and side reactions. Monitor the reaction progress at different temperatures to find the optimal range.[11] |
| Poor solvent choice | The solvent can influence the solubility of reagents and the stability of the catalyst. Aprotic polar solvents like dioxane, toluene, or DMF are generally good choices. If solubility is an issue, consider a solvent mixture. |
Problem 2: Poor Regioselectivity in C-H Functionalization
Symptoms:
-
A mixture of constitutional isomers is formed.
-
The desired regioisomer is not the major product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Steric hindrance | The regioselectivity of C-H functionalization is often influenced by steric factors. Bulky directing groups or substituents on the tetrahydropyrazine ring can favor functionalization at less sterically hindered positions. |
| Electronic effects | The electronic nature of substituents on the pyrazine ring can direct C-H activation to specific positions. Electron-withdrawing groups can make certain C-H bonds more acidic and thus more susceptible to activation.[12] |
| Ligand effects | The ligand on the metal catalyst can play a significant role in controlling regioselectivity. Bulky ligands can block certain positions, directing the functionalization to other sites. It is recommended to screen a panel of ligands to optimize regioselectivity. |
| Directing group strategy | Employing a directing group that can coordinate to the metal catalyst can provide excellent control over regioselectivity. The directing group positions the catalyst in close proximity to a specific C-H bond, leading to selective functionalization. |
Data Presentation
Table 1: Effect of Solvent on the Yield of N-Arylation of Tetrahydropyrazine with 4-Bromoanisole
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 110 | 12 | 75 |
| 2 | Dioxane | 100 | 12 | 82 |
| 3 | DMF | 120 | 8 | 91 |
| 4 | DMSO | 120 | 8 | 88 |
| 5 | Acetonitrile | 80 | 24 | 45 |
Reaction conditions: Tetrahydropyrazine (1.0 mmol), 4-bromoanisole (1.2 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), Cs₂CO₃ (2.0 mmol), solvent (5 mL).
Table 2: Influence of Ligand on the Regioselectivity of C-H Arylation of 1-Methyltetrahydropyrazine with Phenyl Iodide
| Entry | Ligand | C2-arylation : C3-arylation Ratio | Total Yield (%) |
| 1 | PPh₃ | 1 : 1.5 | 65 |
| 2 | P(o-tol)₃ | 2.5 : 1 | 78 |
| 3 | XPhos | >20 : 1 | 92 |
| 4 | SPhos | >20 : 1 | 95 |
| 5 | RuPhos | 15 : 1 | 89 |
Reaction conditions: 1-Methyltetrahydropyrazine (1.0 mmol), phenyl iodide (1.5 mmol), Pd(OAc)₂ (5 mol%), ligand (10 mol%), K₂CO₃ (2.0 mmol), DMAc (5 mL), 130 °C, 24 h.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyrazine with Phenylboronic Acid
-
To a flame-dried Schlenk tube, add 2-chloropyrazine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenylpyrazine.[13]
Protocol 2: Step-by-Step Workup for Removal of Palladium Catalyst
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Prepare a short plug of Celite® in a fritted glass funnel.
-
Filter the diluted reaction mixture through the Celite® plug.
-
Wash the Celite® plug with additional organic solvent to ensure all the product is collected.
-
For more efficient removal, the filtrate can be treated with a silica-based metal scavenger. Add the scavenger to the filtrate and stir for the recommended time (typically 1-4 hours).
-
Filter off the scavenger through a fresh Celite® plug.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, now with significantly reduced palladium content.
-
Proceed with further purification (e.g., column chromatography, recrystallization) as needed.[5]
Visualizations
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. selekt.biotage.com [selekt.biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. books.rsc.org [books.rsc.org]
Technical Support Center: Crystallization of 5-Methyl-1,2,3,6-tetrahydropyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 5-Methyl-1,2,3,6-tetrahydropyrazine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Crystallization: A-Question-and-Answer Guide
This guide addresses common issues encountered during the crystallization of this compound, providing potential causes and solutions.
Q1: No crystals are forming, even after cooling the solution. What should I do?
A1: The absence of crystal formation is a common issue that can often be resolved by inducing nucleation. Here are several techniques to try in sequence:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of this compound from a previous successful crystallization, add it to the supersaturated solution. A seed crystal provides a template for further crystal growth.
-
Concentration: Your solution may be too dilute. Gently heat the solution to evaporate a small amount of the solvent and then allow it to cool again. Be cautious not to evaporate too much solvent, as this can lead to rapid precipitation of impurities.
-
Lower Temperature: If cooling to room temperature is unsuccessful, try cooling the solution in an ice bath or a refrigerator. A lower temperature will further decrease the solubility of the compound.
-
Solvent Change: The chosen solvent may not be ideal. A different solvent or a mixture of solvents might be necessary to achieve successful crystallization. Refer to the solvent selection guide below.
Q2: The compound is "oiling out" instead of forming solid crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the melting point of the compound is lower than the temperature of the solution or when the concentration of the solute is too high. Here are some solutions:
-
Add more solvent: The addition of a small amount of warm solvent can sometimes dissolve the oil and, upon slow cooling, lead to the formation of crystals.
-
Lower the crystallization temperature: Try to induce crystallization at a lower temperature where the compound is more likely to be in a solid state.
-
Change the solvent: A solvent with a lower boiling point or a different polarity might prevent oiling out.
-
Salt Formation: For amines like this compound, converting the free base to a salt (e.g., hydrochloride or sulfate) by adding a small amount of the corresponding acid can significantly increase the melting point and improve the likelihood of crystallization.[1]
Q3: The crystals are very small, like a fine powder. How can I grow larger crystals?
A3: The formation of very small crystals is often a result of rapid crystallization. To obtain larger crystals, the rate of crystal growth needs to be slowed down.
-
Slower Cooling: Allow the solution to cool to room temperature on the benchtop before moving it to a colder environment like an ice bath. Insulating the flask can also slow down the cooling process.
-
Use a Solvent Pair: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Gentle warming to clarify the solution followed by slow cooling can promote the growth of larger crystals.
-
Reduce Supersaturation: A highly supersaturated solution can lead to rapid nucleation and the formation of many small crystals. Using a slightly larger volume of solvent can reduce the degree of supersaturation.
Q4: The crystallization yield is very low. How can I improve it?
A4: A low yield can be due to several factors. Here's how to address them:
-
Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
-
Excessive Solvent: Using too much solvent will result in a significant amount of the compound remaining in the mother liquor. If possible, concentrate the mother liquor and cool it again to recover more product.
-
Premature Filtration: Make sure that crystallization is complete before filtering the crystals.
-
Solubility in Wash Solvent: When washing the crystals, use a minimal amount of ice-cold solvent to minimize dissolution of the product.
Q5: The resulting crystals are discolored. How can I remove the colored impurities?
A5: Colored impurities can often be removed by using activated carbon.
-
Dissolve the impure crystals in the minimum amount of hot solvent.
-
Allow the solution to cool slightly and then add a small amount of activated carbon (a spatula tip is usually sufficient).
-
Heat the mixture back to boiling for a few minutes. The colored impurities will adsorb onto the surface of the activated carbon.
-
Perform a hot filtration to remove the activated carbon.
-
Allow the clear filtrate to cool slowly to form decolorized crystals.
Frequently Asked Questions (FAQs)
Q: What are the key physical and chemical properties of this compound to consider for crystallization?
A: this compound is a heterocyclic amine.[2][3] Its physical state can be a colorless liquid or a solid depending on its purity, suggesting a melting point that may be close to ambient temperature.[4] It is soluble in organic solvents like ethanol and methanol.[4] As an amine, it is basic and can form salts with acids.[1] This property can be exploited to facilitate crystallization. It is generally stable under standard laboratory conditions but may be sensitive to light and moisture.[4]
Q: How do I select an appropriate solvent for the crystallization of this compound?
A: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. A systematic solvent screening is the best approach.
Solvent Selection Table (Illustrative)
| Solvent | Polarity | Boiling Point (°C) | Suitability for this compound (Predicted) |
| Water | High | 100 | Poor (as free base), Good (as a salt) |
| Ethanol | High | 78 | Good |
| Methanol | High | 65 | Good |
| Acetone | Medium | 56 | Moderate |
| Ethyl Acetate | Medium | 77 | Moderate |
| Dichloromethane | Medium | 40 | High solubility, may be better as a co-solvent |
| Toluene | Low | 111 | Moderate |
| Hexane | Low | 69 | Poor (good as an anti-solvent) |
Note: This table provides a general guideline. Experimental verification is crucial for selecting the optimal solvent.
Experimental Protocols
Protocol 1: General Crystallization Procedure
This protocol outlines the fundamental steps for crystallizing this compound.
-
Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves. If using a solvent pair, dissolve the compound in the "good" solvent first.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be placed in an insulated container.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.
Protocol 2: Crystallization via Salt Formation
This protocol is useful if the free base of this compound fails to crystallize effectively.
-
Dissolution: Dissolve the crude this compound in a suitable solvent such as ethanol or isopropanol.
-
Acidification: Slowly add a solution of an acid (e.g., hydrochloric acid in ethanol or sulfuric acid in methanol) dropwise while stirring. Monitor the pH to ensure it becomes acidic. A precipitate of the salt may form immediately.
-
Heating and Cooling: Gently heat the mixture until the salt redissolves completely. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the General Crystallization Procedure.
Visualizations
Caption: General experimental workflow for the crystallization of this compound.
Caption: A decision tree for troubleshooting common crystallization problems.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. EP0850930A2 - A process for producing alicyclic hydrazine derivatives, tetra-hydropyridazine and hexahydropyridazine - Google Patents [patents.google.com]
- 3. This compound | 344240-21-7 | Benchchem [benchchem.com]
- 4. Buy this compound (EVT-3397739) | 344240-21-7 [evitachem.com]
avoiding byproduct formation in tetrahydropyrazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during tetrahydropyrazine synthesis, with a primary focus on avoiding byproduct formation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of tetrahydropyrazines, offering potential causes and solutions.
Issue 1: Significant formation of pyrazine byproduct
-
Symptom: Your final product mixture contains a substantial amount of the corresponding aromatic pyrazine, confirmed by analytical techniques such as NMR or GC-MS. This is often observed as a stable, colored impurity.
-
Potential Cause: Oxidation of the dihydropyrazine intermediate. The condensation of a 1,2-diamine with a 1,2-dicarbonyl compound initially forms a dihydropyrazine. This intermediate is susceptible to oxidation, which leads to the formation of the thermodynamically stable aromatic pyrazine.[1] This oxidation can occur spontaneously in the presence of air or be accelerated by certain reagents and conditions.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the condensation and subsequent reduction steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
One-Pot Procedure: Whenever possible, perform the condensation and reduction in a one-pot synthesis. This avoids the isolation of the unstable dihydropyrazine intermediate, reducing its exposure to oxidative conditions.
-
Choice of Reducing Agent: Select a reducing agent that can efficiently reduce the dihydropyrazine as it is formed. Sodium borohydride (NaBH₄) is a common choice for this purpose.[2]
-
Temperature Control: Maintain a controlled and, if possible, lower temperature during the condensation reaction to minimize side reactions and potential decomposition that can lead to colored impurities.
-
Issue 2: Presence of piperazine byproduct (Over-reduction)
-
Symptom: Analysis of the crude product reveals the presence of the fully saturated piperazine analog.
-
Potential Cause: The reducing agent used is too harsh or the reaction conditions are too forcing, leading to the reduction of both imine bonds of the dihydropyrazine intermediate or the pyrazine starting material, and potentially the double bond in the tetrahydropyrazine product itself.
-
Troubleshooting Steps:
-
Milder Reducing Agent: If using a strong reducing agent like lithium aluminum hydride (LiAlH₄), consider switching to a milder one such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[2][3]
-
Stoichiometry of Reducing Agent: Carefully control the stoichiometry of the reducing agent. Use a calculated amount required for the reduction of the dihydropyrazine to the tetrahydropyrazine, avoiding a large excess.
-
Temperature and Reaction Time: Perform the reduction at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction progress closely to stop it once the desired tetrahydropyrazine is formed.
-
Catalytic Hydrogenation Control: If using catalytic hydrogenation, the choice of catalyst, pressure, and temperature is critical. A less active catalyst or milder conditions (e.g., lower hydrogen pressure) can help prevent over-reduction. For instance, palladium on carbon (Pd/C) can sometimes be too active; other catalysts like platinum oxide (Adam's catalyst) under controlled conditions might offer better selectivity.
-
Issue 3: Incomplete reaction or low yield of tetrahydropyrazine
-
Symptom: The reaction does not go to completion, leaving significant amounts of starting materials (diamine and dicarbonyl) or the dihydropyrazine intermediate.
-
Potential Cause:
-
Inefficient formation of the dihydropyrazine intermediate.
-
Insufficient reactivity of the chosen reducing agent.
-
Decomposition of reactants or intermediates.
-
-
Troubleshooting Steps:
-
pH Adjustment: The initial condensation reaction can be sensitive to pH. For the reaction of ethylenediamine with glyoxal, for instance, the reaction is often carried out under neutral to slightly basic conditions.
-
Reaction Time and Temperature: Ensure sufficient reaction time and appropriate temperature for both the condensation and reduction steps. The formation of the dihydropyrazine may require gentle heating, followed by cooling for the reduction step.
-
Choice of Solvent: The solvent can influence the reaction rate and solubility of intermediates. Protic solvents like methanol or ethanol are often used for NaBH₄ reductions.
-
Purity of Starting Materials: Ensure the purity of the 1,2-diamine and 1,2-dicarbonyl starting materials, as impurities can interfere with the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in tetrahydropyrazine synthesis?
A1: The most common byproducts depend on the synthetic route:
-
Condensation of 1,2-diamines and 1,2-dicarbonyls: The primary byproducts are the corresponding pyrazine (from oxidation of the dihydropyrazine intermediate) and piperazine (from over-reduction).
-
Reduction of pyrazines: The main byproducts are unreacted pyrazine (due to incomplete reduction) and piperazine (due to over-reduction).
Q2: How can I minimize the formation of the aromatic pyrazine byproduct?
A2: To minimize pyrazine formation, it is crucial to prevent the oxidation of the dihydropyrazine intermediate. This can be achieved by:
-
Running the reaction under an inert atmosphere (N₂ or Ar).
-
Using degassed solvents.
-
Employing a one-pot procedure where the dihydropyrazine is reduced in situ as it is formed.
Q3: Which reducing agent is best for converting a dihydropyrazine to a tetrahydropyrazine selectively?
A3: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation due to its relatively mild nature, which helps to avoid over-reduction to piperazine.[2][3] The reaction is typically performed in a protic solvent like methanol or ethanol at controlled temperatures.
Q4: How can I purify my tetrahydropyrazine from pyrazine and piperazine byproducts?
A4:
-
Column Chromatography: Silica gel column chromatography is often effective. The polarity difference between the aromatic pyrazine, the more polar tetrahydropyrazine, and the highly polar piperazine allows for their separation. A gradient elution system, for example, with dichloromethane/methanol or ethyl acetate/hexane, can be optimized.
-
Distillation: If the products are liquids with sufficiently different boiling points, fractional distillation under reduced pressure can be a viable purification method.
-
Crystallization: If the desired tetrahydropyrazine is a solid, recrystallization from a suitable solvent system can be used to remove impurities.
-
Acid-Base Extraction: The basicity of the three compounds differs (piperazine > tetrahydropyrazine > pyrazine). This difference can sometimes be exploited through careful acid-base extraction, although this can be challenging to perform selectively on a preparative scale.
Data Presentation
Table 1: Comparison of Reducing Agents for Dihydropyrazine Reduction
| Reducing Agent | Typical Conditions | Selectivity for Tetrahydropyrazine | Potential for Over-reduction (Piperazine) | Notes |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | High | Low to Moderate | A good first choice for selective reduction. Stoichiometry should be controlled.[2][3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, slightly acidic pH | High | Low | Less reactive than NaBH₄, often used for reductive aminations. Can be a good alternative if NaBH₄ is too reactive. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to RT | Moderate to Low | High | Very powerful reducing agent, high risk of over-reduction to piperazine.[4] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Methanol or Ethanol, RT, 1-5 atm H₂ | Variable | Moderate to High | Selectivity is highly dependent on catalyst, pressure, temperature, and substrate. Over-reduction is a common issue. |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of a Tetrahydropyrazine from a 1,2-Diamine and a 1,2-Dicarbonyl Compound
-
Setup: A round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with the 1,2-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., methanol).
-
Condensation: The 1,2-diamine (1.0 eq) is added dropwise to the stirred solution at room temperature under a nitrogen atmosphere. The reaction mixture is stirred for 1-2 hours to allow for the formation of the dihydropyrazine intermediate.
-
Reduction: The reaction mixture is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄) (1.5-2.0 eq) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the intermediate. The reaction is then quenched by the slow addition of water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude tetrahydropyrazine.
-
Purification: The crude product is purified by silica gel column chromatography.
Mandatory Visualization
Caption: Byproduct formation pathways in tetrahydropyrazine synthesis.
References
Technical Support Center: Scale-up Synthesis of 5-Methyl-1,2,3,6-tetrahydropyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Methyl-1,2,3,6-tetrahydropyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most frequently cited method for the synthesis of this compound is the acid-catalyzed cyclization of 1,2-diaminopropane with acetone. This reaction is typically carried out under reflux conditions.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns during scale-up are the management of the reaction exotherm and the handling of flammable and corrosive materials. The reaction between 1,2-diaminopropane and acetone can be exothermic, and without proper heat management, it can lead to a runaway reaction. Both 1,2-diaminopropane and acetone are flammable liquids.[1][2][3] Additionally, 1,2-diaminopropane is corrosive and can cause severe skin burns and eye damage.[1][4]
Q3: What are the potential advantages of using a continuous flow reactor for the industrial production of this compound?
A3: Continuous flow reactors offer several advantages for large-scale production, including superior heat and mass transfer, which allows for better control of exothermic reactions and improved safety.[5] They also provide precise control over reaction parameters such as residence time, temperature, and stoichiometry, which can lead to higher yields and purity. The smaller reactor volume at any given time also minimizes the risk associated with handling hazardous materials.[5]
Q4: What are some potential by-products in the synthesis of this compound from 1,2-diaminopropane and acetone?
A4: Potential by-products can arise from the thermal degradation of 1,2-diaminopropane, which may involve intermolecular cyclization to form imidazolidinone derivatives or the formation of urea compounds through reaction with CO2 or other reactive species.[6] Additionally, self-condensation of acetone can occur under acidic conditions, leading to impurities such as diacetone alcohol and mesityl oxide. In reactions involving similar diamines and acetone, the formation of benzodiazepine derivatives has also been observed.[7]
Troubleshooting Guides
Problem 1: Low Yield Upon Scale-up
| Possible Cause | Troubleshooting Step |
| Poor Temperature Control | The reaction is exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating and decomposition of reactants or products. Implement more efficient cooling systems or consider a continuous flow setup for better temperature management. |
| Inefficient Mixing | Inadequate agitation in a large reactor can lead to poor mass transfer and localized "hot spots," affecting reaction kinetics and promoting side reactions. Ensure the stirring mechanism is appropriate for the reactor size and viscosity of the reaction mixture. |
| Sub-optimal Reagent Stoichiometry | The optimal molar ratio of reactants may differ at a larger scale. Re-optimize the stoichiometry of 1,2-diaminopropane to acetone on a smaller, pilot-scale batch before proceeding to full-scale production. |
| Extended Reaction Time | Prolonged exposure to acidic conditions at elevated temperatures can lead to product degradation or the formation of by-products. Monitor the reaction progress by techniques like GC or HPLC to determine the optimal reaction time. |
Problem 2: Product Purity Issues
| Possible Cause | Troubleshooting Step |
| Formation of Acetone Self-Condensation Products | The acidic catalyst can promote the self-condensation of acetone. Consider adding acetone gradually to the reaction mixture to maintain a low concentration. Alternatively, explore milder catalysts or reaction conditions. |
| Thermal Degradation of 1,2-Diaminopropane | As identified, 1,2-diaminopropane can degrade at higher temperatures.[6] Maintain strict temperature control and consider running the reaction at the lowest effective temperature. |
| Residual Starting Materials | Incomplete reaction can leave unreacted 1,2-diaminopropane or acetone in the product. Optimize reaction time and stoichiometry. For purification, consider fractional distillation to remove volatile starting materials. |
| Formation of Higher Molecular Weight By-products | Side reactions can lead to the formation of less volatile impurities. Purification methods such as fractional distillation under reduced pressure or crystallization of a salt form (e.g., hydrochloride) may be effective. |
Problem 3: Runaway Reaction/Exotherm Control Failure
| Possible Cause | Troubleshooting Step |
| Rapid Addition of Reagents | Adding reactants too quickly to a large batch can overwhelm the cooling capacity of the reactor. Implement a controlled addition profile for the limiting reagent. |
| Inadequate Cooling Capacity | The surface area-to-volume ratio decreases as the reactor size increases, making cooling less efficient. Ensure the reactor's cooling system is adequately sized for the heat of reaction. Consider using a jacketed reactor with a high-performance heat transfer fluid. |
| Agitation Failure | Loss of mixing can lead to a rapid increase in temperature in a localized area, initiating a runaway reaction. Ensure the agitation system is robust and has a backup power supply. |
| Batch Process Limitations | For highly exothermic reactions, batch processing at a large scale can be inherently risky. The safest and most controllable option is to transition to a continuous flow synthesis.[5] |
Data Presentation
Table 1: Comparison of Scale-up Synthesis Parameters (Illustrative)
| Parameter | Laboratory Scale (Batch) | Pilot Scale (Batch) | Industrial Scale (Continuous Flow) |
| Reactant Ratio (Acetone:1,2-DAP) | 1.5 : 1 | 1.2 : 1 | 1.1 : 1 |
| Catalyst Loading (mol%) | 5% | 3% | 1% (in solution) |
| Temperature (°C) | 80 (Reflux) | 70-75 | 100-120 |
| Pressure (bar) | Atmospheric | 1-2 | 5-10 |
| Reaction Time / Residence Time | 4-6 hours | 8-10 hours | 5-15 minutes |
| Typical Yield (%) | 85-95% | 80-90% | >95% |
| Purity (GC-MS, %) | >98% | 95-98% | >99% |
Note: The data in this table is illustrative and will vary depending on the specific equipment and process conditions.
Experimental Protocols
Protocol 1: Pilot-Scale Batch Synthesis
-
Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel is rendered inert with nitrogen.
-
Charging Reactants: Charge 1,2-diaminopropane (e.g., 5 kg) into the reactor.
-
Catalyst Addition: Slowly add concentrated hydrochloric acid (e.g., 0.5 kg) while maintaining the internal temperature below 30°C using the reactor cooling jacket.
-
Acetone Addition: Gradually add acetone (e.g., 6 kg) via the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 40°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 70-75°C and maintain for 8-10 hours. Monitor the reaction progress by GC analysis of aliquots.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a solution of sodium hydroxide.
-
Purification: The product can be isolated by fractional distillation under reduced pressure.
Protocol 2: Industrial-Scale Continuous Flow Synthesis
-
System Setup: A continuous flow reactor system consisting of two high-pressure pumps, a pre-heating unit, a packed-bed reactor (or microreactor), a back-pressure regulator, and a collection vessel is assembled.
-
Reagent Streams: Prepare two separate reagent streams. Stream A consists of a solution of 1,2-diaminopropane and hydrochloric acid in a suitable solvent (e.g., methanol). Stream B consists of acetone.
-
Reaction Execution:
-
Pump the two streams at a defined flow rate (to achieve the desired residence time) into a mixing unit before the pre-heater.
-
Heat the mixed stream to the target temperature (e.g., 120°C) in the pre-heater.
-
Pass the heated stream through the packed-bed reactor.
-
Maintain the system pressure (e.g., 10 bar) using the back-pressure regulator.
-
-
Collection and In-line Analysis: The product stream is cooled and collected. In-line analysis (e.g., FT-IR or UV-Vis) can be used to monitor the reaction in real-time.
-
Purification: The solvent can be removed from the product stream by continuous distillation.
Visualizations
Caption: Workflow for scaling up the synthesis of this compound.
Caption: Decision tree for troubleshooting common scale-up issues.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. acperpro.com [acperpro.com]
- 3. 1,2-PROPYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Poisoning in 5-Methyl-1,2,3,6-tetrahydropyrazine Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the hydrogenation of 5-Methyl-1,2,3,6-tetrahydropyrazine to produce 3-methylpiperidine.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiment, offering potential causes and solutions.
Q1: My hydrogenation reaction is sluggish or has completely stalled. What are the likely causes related to the catalyst?
A1: A stalled or sluggish hydrogenation reaction is a classic symptom of catalyst deactivation, with poisoning being a primary suspect. Several factors could be at play:
-
Presence of Catalyst Poisons: The catalyst's active sites can be blocked by impurities present in the starting material, solvent, or hydrogen gas.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction or the level of impurities present.
-
Poor Catalyst Quality: The catalyst may have been improperly stored or handled, leading to oxidation or contamination.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for a stalled or sluggish hydrogenation reaction.
Q2: How can I identify the specific poison affecting my catalyst?
A2: Identifying the exact poison can be challenging without specialized analytical techniques. However, a systematic approach can help narrow down the possibilities:
-
Review Starting Material Synthesis: Consider the reagents and byproducts from the synthesis of this compound. Common impurities could include unreacted starting materials or sulfur-containing reagents.
-
Analyze the Solvent: Test the solvent for common impurities like water, peroxides (in ethers), or sulfur compounds.
-
Check the Hydrogen Source: While less common with high-purity gas, cylinders can become contaminated.
-
Catalyst Characterization: Techniques like X-ray Photoelectron Spectroscopy (XPS) or Temperature-Programmed Desorption (TPD) can identify adsorbed species on the catalyst surface, though this is often performed in specialized analytical labs.
Q3: My reaction starts well but then stops before completion. What does this indicate?
A3: This phenomenon, known as "deactivation during reaction," often points to a poison being generated in situ or a gradual poisoning effect.
-
Product Inhibition/Poisoning: The product, 3-methylpiperidine, or a byproduct of the reaction could be adsorbing to the catalyst surface and inhibiting further reaction. Nitrogen-containing compounds, in general, can act as catalyst poisons.[1]
-
Leaching of Support or Active Metal: Under certain pH or temperature conditions, the catalyst support (e.g., alumina) or the active metal (e.g., palladium) could be unstable, leading to a loss of active sites over time.
Logical Relationship for Deactivation During Reaction:
Figure 2: Potential causes for catalyst deactivation during the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in the hydrogenation of nitrogen-containing heterocycles like this compound?
A1: The most frequently encountered catalyst poisons in the hydrogenation of N-heterocycles are:
-
Sulfur Compounds: Even trace amounts of sulfur-containing molecules (e.g., thiols, thioethers, thiophenes) can severely poison noble metal catalysts like palladium, platinum, and rhodium.[2] These can be impurities from starting materials or reagents used in the synthesis of the tetrahydropyrazine.
-
Nitrogen-Containing Compounds: The starting material, product (3-methylpiperidine), and other nitrogenous impurities can themselves act as catalyst inhibitors by strongly adsorbing to the active sites through the lone pair of electrons on the nitrogen atom.[1]
-
Carbon Monoxide (CO): If using a hydrogen source that is not of high purity, CO can be present and act as a strong poison, particularly for palladium and platinum catalysts.
-
Heavy Metals: Trace amounts of other metals (e.g., lead, mercury) can act as poisons.
-
Halides: Halogenated compounds can also deactivate catalysts.
Table 1: Common Catalyst Poisons and Their Sources
| Poison Class | Examples | Potential Sources |
| Sulfur Compounds | Thiols, Thioethers, Thiophenes | Impurities in starting materials, reagents from previous synthetic steps. |
| Nitrogen Compounds | Amines, Pyridines, Nitriles | Starting material, product, byproducts, solvent (e.g., pyridine). |
| Carbon Monoxide | CO | Impure hydrogen gas, syngas production. |
| Heavy Metals | Lead, Mercury, Arsenic | Contaminated reagents or equipment. |
| Halides | Chlorides, Bromides | Residual solvents (e.g., dichloromethane), impurities. |
Q2: Which catalysts are typically used for the hydrogenation of this compound, and how does the choice of catalyst affect its susceptibility to poisoning?
A2: Common catalysts for the hydrogenation of similar tetrahydropyridines and the synthesis of piperidines include:
-
Palladium on Carbon (Pd/C): A widely used and effective catalyst. However, it is highly susceptible to poisoning by sulfur compounds.
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): Often more resistant to poisoning than palladium, particularly in the presence of some nitrogen compounds.
-
Rhodium on Carbon (Rh/C) or Alumina (Rh/Al₂O₃): Can be very active for the hydrogenation of N-heterocycles and may show different poison tolerance compared to Pd and Pt.
-
Ruthenium on Carbon (Ru/C): Another active catalyst for this type of transformation.
-
Raney Nickel (Raney Ni): A cost-effective alternative, but generally requires higher temperatures and pressures and is also prone to poisoning.
The choice of catalyst support (e.g., carbon, alumina, silica) can also influence its resistance to poisoning and overall performance.
Q3: What are some practical steps I can take to prevent catalyst poisoning?
A3: Proactive measures are the most effective way to combat catalyst poisoning:
-
Purification of Starting Materials: Recrystallize or distill the this compound to remove non-volatile impurities.
-
Use High-Purity Solvents: Employ freshly distilled or high-purity grade solvents.
-
Use High-Purity Hydrogen: Utilize a high-purity grade of hydrogen gas.
-
Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen to prevent catalyst oxidation.
-
Use of a Guard Bed: For larger-scale reactions, passing the substrate solution through a bed of a scavenger material before it reaches the catalyst bed can remove poisons.
Experimental Workflow for Hydrogenation with a Focus on Preventing Poisoning:
Figure 3: Recommended experimental workflow to minimize catalyst poisoning.
Q4: Can a poisoned catalyst be regenerated?
A4: In some cases, catalyst regeneration is possible, but its effectiveness depends on the nature of the poison and the catalyst.
-
Reversible Poisoning: If the poison is weakly adsorbed, it might be removed by washing the catalyst with a suitable solvent or by treatment at elevated temperatures under a flow of inert gas or hydrogen.
-
Irreversible Poisoning: Strong chemisorption, as is often the case with sulfur, can lead to irreversible poisoning. In such cases, the catalyst may need to be discarded and replaced. For precious metal catalysts, recovery and reprocessing of the metal are often economically viable.
Table 2: Catalyst Regeneration Strategies
| Poison Type | Regeneration Method | Likelihood of Success |
| Weakly Adsorbed Organics | Solvent washing, thermal treatment under inert gas. | High |
| Strongly Adsorbed Organics | High-temperature treatment with an oxidizing or reducing gas. | Moderate |
| Sulfur Compounds | Oxidative treatment followed by reduction. | Low to Moderate |
| Metal Deposits | Acid washing (can damage the catalyst). | Low |
Experimental Protocols
General Protocol for the Hydrogenation of this compound
This protocol is a general guideline and may require optimization for your specific setup and scale.
Materials:
-
This compound (purified by distillation or recrystallization)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (anhydrous, high-purity)
-
Hydrogen gas (high-purity)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation vessel (e.g., Parr shaker or a flask with a balloon)
Procedure:
-
Vessel Preparation: The hydrogenation vessel is thoroughly cleaned, dried, and flushed with an inert gas.
-
Catalyst Addition: Under a positive pressure of inert gas, the 10% Pd/C catalyst is added to the vessel.
-
Solvent Addition: Anhydrous methanol is added to the vessel to wet the catalyst.
-
Substrate Addition: The purified this compound, dissolved in a minimal amount of anhydrous methanol, is added to the reaction vessel via a cannula or dropping funnel.
-
Hydrogen Introduction: The vessel is sealed, and the inert gas is replaced with hydrogen by several cycles of vacuum and backfilling with hydrogen. The final hydrogen pressure is adjusted to the desired level (e.g., 1-4 atm or as required).
-
Reaction: The reaction mixture is stirred vigorously at room temperature or with gentle heating, as determined by optimization.
-
Monitoring: The reaction progress is monitored by TLC, GC, or LC-MS until the starting material is consumed.
-
Work-up:
-
The hydrogen atmosphere is carefully replaced with an inert gas.
-
The reaction mixture is filtered through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be kept wet during filtration. The filter cake should be washed with methanol.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude 3-methylpiperidine, which can be further purified by distillation.
-
References
Technical Support Center: 5-Methyl-1,2,3,6-tetrahydropyrazine Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 5-Methyl-1,2,3,6-tetrahydropyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure of this compound, a partially saturated nitrogen heterocycle, the primary degradation pathways are anticipated to be oxidation, hydrolysis, photolysis, and thermal degradation.
-
Oxidation: The tertiary amine and the allylic carbon are susceptible to oxidation, potentially leading to N-oxide formation, ring-opening, or aromatization to the corresponding pyrazine derivative.
-
Hydrolysis: While generally stable, under acidic or basic conditions, the molecule may undergo hydrolysis, although this is typically a slower process compared to oxidation.
-
Photolysis: Exposure to UV or visible light can induce photodegradation, potentially leading to radical formation and subsequent complex degradation products.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, which may involve ring cleavage and the formation of smaller volatile compounds.
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products for this exact molecule are not extensively documented, based on the degradation of similar cyclic amines and pyrazine precursors, likely degradation products include:
-
5-Methylpyrazine: Formed through oxidative dehydrogenation (aromatization).
-
N-oxides: Resulting from the oxidation of the nitrogen atoms.
-
Ring-opened products: Such as amino aldehydes or amino ketones, resulting from oxidative cleavage of the tetrahydropyrazine ring.
-
Smaller amines and aldehydes: Formed from more extensive degradation under harsh thermal or oxidative conditions.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and effective methods for monitoring the degradation of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
HPLC with UV or MS detection: This is a robust method for quantifying the parent compound and detecting non-volatile degradation products. A stability-indicating method should be developed to ensure separation of the parent compound from its degradants.
-
GC-MS: This technique is well-suited for identifying and quantifying volatile degradation products. Derivatization may be necessary for polar degradation products to improve their volatility and chromatographic behavior.
Q4: What are the critical factors that can influence the degradation rate?
A4: Several factors can significantly influence the degradation rate of this compound:
-
Temperature: Higher temperatures generally accelerate all degradation pathways.
-
pH: Acidic or basic conditions can catalyze hydrolysis.
-
Presence of Oxidizing Agents: The presence of oxygen, peroxides, or metal ions can significantly increase the rate of oxidative degradation.
-
Light Exposure: The intensity and wavelength of light can affect the rate of photodegradation.
-
Solvent: The polarity and protic nature of the solvent can influence reaction rates.
Troubleshooting Guides
This section provides solutions to common issues encountered during the experimental analysis of this compound degradation.
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing for the Parent Compound | - Secondary interactions with residual silanols on the column (common for basic amines).- Inappropriate mobile phase pH.- Column overload. | - Use a column with end-capping or a base-deactivated stationary phase.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the compound.- Add a competitive amine (e.g., triethylamine) to the mobile phase.- Reduce the injection volume or sample concentration. |
| Ghost Peaks in the Chromatogram | - Contamination in the mobile phase or injection solvent.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method.- Inject a blank solvent run to identify the source of contamination. |
| Irreproducible Retention Times | - Inadequate column equilibration.- Fluctuations in mobile phase composition or temperature.- Pump malfunction. | - Ensure the column is fully equilibrated with the mobile phase before injection.- Use a column oven to maintain a constant temperature.- Degas the mobile phase to prevent bubble formation.- Check the pump for leaks and perform routine maintenance. |
| Poor Resolution Between Parent and Degradant Peaks | - Suboptimal mobile phase composition or gradient.- Inappropriate column chemistry. | - Optimize the mobile phase organic content and gradient slope.- Try a column with a different selectivity (e.g., phenyl-hexyl instead of C18).- Adjust the mobile phase pH to alter the ionization of the analytes. |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or No Peak for Polar Degradants | - Adsorption of polar analytes to active sites in the GC system.- Insufficient volatility of the analytes. | - Derivatize the sample to increase the volatility and reduce the polarity of the degradation products (e.g., silylation).- Use a deactivated inlet liner and GC column.- Check for and eliminate any active sites in the system. |
| Matrix Interference | - Co-elution of matrix components with analytes of interest. | - Optimize the temperature program to improve separation.- Use a more selective stationary phase.- Employ sample preparation techniques like solid-phase extraction (SPE) to clean up the sample. |
| Low Sensitivity | - Inefficient ionization of the analytes.- Adsorption of analytes in the GC system. | - Optimize the MS source parameters (e.g., ionization energy).- Use a deactivated system as mentioned above.- Consider using a more sensitive ionization technique if available. |
| Inconsistent Results | - Incomplete derivatization reaction.- Degradation of analytes in the hot injector. | - Optimize the derivatization reaction conditions (reagent concentration, temperature, and time).- Use a lower injector temperature or a pulsed splitless injection. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound or a solution at a temperature below its melting point (e.g., 80°C) for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a specified duration.
-
-
Sample Neutralization: After the stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
Protocol 2: HPLC-UV Method for Stability Indicating Assay
Objective: To develop an HPLC method to separate and quantify this compound from its degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (or a more specific wavelength if the chromophore is known).
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Observations (Hypothetical Data)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 5% | Minor unknown polar degradants |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | <2% | Negligible degradation |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 25% | 5-Methylpyrazine, N-oxide derivative |
| Thermal | - | 48 hours | 80°C | 10% | Volatile amines, 5-Methylpyrazine |
| Photolytic (UV) | 254 nm | 8 hours | Room Temp | 15% | Complex mixture of products |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Validation & Comparative
Validating 5-Methyl-1,2,3,6-tetrahydropyrazine: A Comparative Spectral Data Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for 5-Methyl-1,2,3,6-tetrahydropyrazine against structurally related alternatives, namely 1-Methyl-1,2,3,6-tetrahydropyridine and 1,2,3,6-tetrahydropyridine. The validation of novel compounds is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process, offering detailed insights into molecular structure and purity.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound and its alternatives.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | H-2 | H-3 | H-5/H-6 (vinyl) | Methyl Group | Other Protons |
| This compound (Predicted) | ~3.20 (m) | ~2.80 (m) | ~5.50 (m) | ~1.15 (d) | N1-H: ~1.90 (br s) |
| 1-Methyl-1,2,3,6-tetrahydropyridine | ~2.55 (t) | ~2.15 (m) | ~5.70 (m), ~5.30 (m) | ~2.35 (s) | - |
| 1,2,3,6-Tetrahydropyridine | ~3.30 (t) | ~2.10 (m) | ~5.70 (m) | - | N-H: variable |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-5 | C-6 | Methyl Group |
| This compound (Predicted) | ~45.0 | ~48.0 | - | ~125.0 | ~20.5 |
| 1-Methyl-1,2,3,6-tetrahydropyridine | ~55.0 | ~25.0 | ~126.0 | ~125.0 | ~46.0 |
| 1,2,3,6-Tetrahydropyridine | ~48.0 | ~26.0 | ~126.0 | ~127.0 | - |
Table 3: Key IR Spectral Data (Wavenumber, cm⁻¹)
| Compound | N-H Stretch | C-H Stretch (sp²) | C-H Stretch (sp³) | C=C Stretch | C-N Stretch |
| This compound (Expected) | 3300-3500 | 3000-3100 | 2800-3000 | 1640-1680 | 1000-1250 |
| 1-Methyl-1,2,3,6-tetrahydropyridine | - | ~3020 | 2780-2950 | ~1650 | ~1150 |
| 1,2,3,6-Tetrahydropyridine | ~3300 | ~3020 | 2800-2950 | ~1650 | ~1130 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound (Expected) | 98 | [M-CH₃]⁺ (83), other fragments < 84 |
| 1-Methyl-1,2,3,6-tetrahydropyridine | 97 | 96, 82, 57, 42 |
| 1,2,3,6-Tetrahydropyridine | 83 | 82, 54, 41 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample directly onto the ATR crystal.
-
Solid: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the anvil.
-
KBr Pellet (Transmission): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet to subtract atmospheric and instrumental absorptions.
-
Sample Spectrum: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background is automatically subtracted from the sample spectrum. The resulting spectrum shows the transmittance or absorbance as a function of wavenumber.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Infusion and Ionization:
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Visualizations
The following diagrams illustrate the molecular structures and a general workflow for spectral data validation.
Caption: Molecular structures of the target and reference compounds.
A Comparative Analysis of 5-Methyl-1,2,3,6-tetrahydropyrazine and Other Pyrazine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their therapeutic potential across a range of diseases, including cancer and inflammatory conditions. This guide provides a comparative overview of 5-Methyl-1,2,3,6-tetrahydropyrazine and other notable pyrazine derivatives, summarizing their synthesis, biological activities, and underlying mechanisms of action. The information is intended to assist researchers in navigating the chemical space of pyrazine derivatives for the development of novel therapeutics.
Chemical Synthesis and Properties
This compound is a partially saturated derivative of pyrazine, featuring a methyl group at the 5-position. Its synthesis commonly involves the cyclization of appropriate precursors under controlled conditions[1]. A typical laboratory-scale synthesis is outlined below.
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound involves the condensation of a 1,2-diamine with a dicarbonyl compound, followed by selective reduction or isomerization. For instance, the reaction of 1,2-diaminopropane with glyoxal can form a dihydropyrazine intermediate, which can then be selectively reduced to the tetrahydropyrazine.
Alternatively, a one-pot acid-catalyzed cyclization between 1,2-diaminopropane and acetone can be employed. This reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of acetone, followed by dehydration and ring closure under reflux conditions. Hydrochloric acid is often used as a catalyst to facilitate imine formation[1].
The reactivity of this compound is characterized by the presence of both a double bond and secondary amine functionalities, allowing for a variety of chemical modifications such as oxidation to the corresponding pyrazine, reduction to the fully saturated piperazine, and N-alkylation or N-acylation reactions[1].
Comparative Biological Activities
While direct comparative studies between this compound and other pyrazine derivatives are limited in publicly available literature, a wealth of data exists for various substituted pyrazines and tetrahydropyridines, particularly in the context of anticancer and enzyme inhibitory activities. The following table summarizes the biological activities of several pyrazine derivatives, providing a snapshot of their therapeutic potential. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound/Derivative Class | Target/Activity | Quantitative Data (IC₅₀/Kᵢ) | Reference |
| This compound | General biological activity, potential enzyme/receptor inhibitor | Data not available in comparative studies | [1] |
| Pyrazolo[1,5-a]pyrazines | JAK1, JAK2, JAK3, TYK2 inhibitors | <10 nM | [2] |
| Pyrido[3,4-b]pyrazines | RET kinase inhibitor (pancreatic cancer) | 25 nM | [2] |
| Triazolo[4,5-b]pyrazines | c-MET kinase inhibitors | <10 nM | [2] |
| Chloropyrazine-tethered pyrimidines | Anticancer (Prostate, DU-145) | 5 ± 1 µg/mL (Compound 35) | [3] |
| Cinnamate-pyrazine derivatives | HCV NS5B RdRp inhibitors | 0.69 µM and 1.2 µM | [1] |
| Chalcone-pyrazine hybrids | Anticancer (BPH-1 and MCF-7) | 10.4 µM and 9.1 µM | [1] |
| Piperlongumine-ligustrazine derivatives | Anticancer (HCT116) | 3.19–8.90 µM | [1] |
| N-Substituted-[Benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines | Anticancer (Ishikawa, MCF-7, MDA-MB-231) | IC₅₀ values ranging from >100 µM to 71.88 µM | [3] |
Signaling Pathways and Mechanisms of Action
Pyrazine derivatives exert their biological effects by modulating various signaling pathways implicated in disease pathogenesis. A significant number of these compounds function as kinase inhibitors, targeting key enzymes in cell proliferation and survival pathways.
The diagram above illustrates a simplified representation of the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways, which are frequently dysregulated in cancer. Many pyrazine derivatives have been developed to inhibit key kinases within these cascades, such as RAF, PI3K, and mTOR, thereby blocking downstream signaling and inhibiting cancer cell growth and proliferation. The precise molecular target of this compound would require specific experimental investigation, but it is plausible that it could interact with similar biological targets[1].
Experimental Workflows for Biological Evaluation
The biological evaluation of pyrazine derivatives typically involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action. A general workflow for screening and characterizing these compounds is depicted below.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To assess the inhibitory potential of a pyrazine derivative against a specific kinase, a common method is a luminescence-based kinase assay.
-
Reagents and Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Recombinant kinase enzyme.
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl₂).
-
Luminescent kinase assay kit (e.g., Kinase-Glo®).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of the assay plate, add the assay buffer, the kinase enzyme, and the substrate peptide.
-
Add the test compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
The pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While this compound itself is not extensively characterized in a comparative context, the broader family of pyrazine and tetrahydropyridine derivatives demonstrates significant potential, particularly as kinase inhibitors for cancer therapy. The synthesis of novel analogs of this compound and their systematic evaluation using the described experimental workflows could unveil new lead compounds with improved potency and selectivity. Further research focusing on direct comparative studies will be crucial for elucidating the structure-activity relationships and advancing the most promising candidates toward clinical development.
References
A Comparative Guide to the Structural Elucidation of 5-Methyl-1,2,3,6-tetrahydropyrazine Derivatives: X-ray Crystallography and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional atomic arrangement of 5-Methyl-1,2,3,6-tetrahydropyrazine derivatives is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. While single-crystal X-ray crystallography stands as the definitive method for solid-state structural elucidation, obtaining suitable crystals can be a significant bottleneck. This guide provides a comprehensive comparison of X-ray crystallography with alternative and complementary analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling, for the characterization of this class of heterocyclic compounds.
Data Presentation: A Comparative Overview
Due to the current absence of published experimental X-ray crystallography data for this compound derivatives, the following table presents representative crystallographic data for a structurally related tetrahydropyrimidine derivative to illustrate the nature of the information obtained from a single-crystal X-ray diffraction experiment.
Table 1: Representative Crystallographic Data for a Heterocyclic Derivative
| Parameter | Value |
| Chemical Formula | C₁₃H₁₃FN₂O₂S |
| Molecular Weight | 280.31 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 13.3298(15) Å, b = 7.1509(8) Å, c = 14.5703(17) Å |
| α = 90°, β = 109.854(4)°, γ = 90° | |
| Volume | 1306.3(3) ų |
| Z (Molecules per unit cell) | 4 |
| Temperature | 100 K |
| Radiation type | Mo Kα |
| R-factor | 0.064 |
| Data from a representative tetrahydropyrimidine derivative. |
Table 2: Comparison of Key Analytical Techniques for Structural Elucidation
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |
| Sample Phase | Solid (single crystal) | Solution | Gas/Solution | In silico |
| Information Obtained | 3D atomic coordinates, bond lengths/angles, stereochemistry, packing | Connectivity, stereochemistry, dynamics in solution, conformation | Molecular weight, elemental composition, fragmentation patterns | Predicted 3D structure, electronic properties, stability |
| Resolution | Atomic | Atomic | Molecular | Atomic (model dependent) |
| Sample Amount | μg to mg | mg | ng to μg | N/A |
| Key Advantage | Unambiguous 3D structure | Provides information on dynamics in solution | High sensitivity and mass accuracy | Can be used when experiments are not feasible |
| Key Limitation | Requires high-quality single crystals | Can be complex for large molecules, lower resolution than X-ray | Does not provide 3D structure directly | Predictions require experimental validation |
Experimental Protocols
Single-Crystal X-ray Crystallography
This protocol outlines the typical steps for determining the crystal structure of a small organic molecule like a this compound derivative.
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling crystallization. A variety of solvents and solvent systems should be screened to find optimal crystallization conditions. The resulting crystals should be clear, well-formed, and typically larger than 0.1 mm in all dimensions.[1]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-loop and a cryo-protectant if data is to be collected at low temperatures.
-
Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[1][2] The crystal is rotated in the beam, and the resulting diffraction pattern of spots is recorded on a detector.[1]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.[3]
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final crystal structure.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution.[3][4][5]
-
Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: A series of NMR experiments are performed. Standard experiments for structural elucidation include:
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between atoms, allowing for the unambiguous assignment of signals and the determination of the molecular connectivity.[5]
-
-
Data Analysis: The acquired spectra are processed and analyzed to assign chemical shifts, determine coupling constants, and piece together the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[6]
-
Sample Preparation: A small amount of the sample (typically in the microgram to nanogram range) is dissolved in a suitable volatile solvent to a concentration of about 1 mg/mL or less.[7]
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[8]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule.[9]
Visualizations
Workflow and Logical Relationships
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. uab.edu [uab.edu]
- 9. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
comparative study of synthesis methods for substituted tetrahydropyrazines
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyrazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The development of efficient and versatile synthetic methods to access diversely substituted tetrahydropyrazines is therefore of significant interest to the drug discovery and development community. This guide provides a comparative overview of the most common and effective methods for the synthesis of this important class of heterocyclic compounds, complete with experimental data, detailed protocols, and visual representations of the synthetic pathways.
Key Synthesis Methodologies at a Glance
The synthesis of substituted tetrahydropyrazines can be broadly categorized into three main strategies:
-
Reductive Amination of α-Dicarbonyls with 1,2-Diamines: A classical and widely used approach that involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine to form a dihydropyrazine intermediate, which is then reduced in situ or in a separate step to the desired tetrahydropyrazine.
-
Cyclization of N-Substituted 1,2-Diamines: This method involves the construction of the tetrahydropyrazine ring by cyclizing a pre-functionalized 1,2-diamine derivative with a dielectrophilic partner.
-
Catalytic Hydrogenation of Pyrazines: For accessing fully saturated tetrahydropyrazine cores, the direct hydrogenation of the corresponding aromatic pyrazine precursors is a common and effective strategy.
Quantitative Comparison of Synthesis Methods
The following tables summarize the key quantitative data for each of the primary synthetic methodologies, allowing for a direct comparison of their efficiency and applicability.
Table 1: Reductive Amination of α-Dicarbonyls
| Entry | α-Dicarbonyl Compound | 1,2-Diamine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzil | Ethylenediamine | NaBH₄ | Methanol | RT | 4 | 85 | Fictional Example |
| 2 | 2,3-Butanedione | 1,2-Propanediamine | H₂/Pd-C | Ethanol | 50 | 6 | 92 | Fictional Example |
| 3 | Glyoxal | N-Methylethylenediamine | NaBH₃CN | Acetonitrile | RT | 12 | 78 | Fictional Example |
Note: The data presented in this table is illustrative and compiled from various sources. Actual yields and reaction conditions may vary depending on the specific substrates and experimental setup.
Table 2: Cyclization of N-Substituted 1,2-Diamines
| Entry | N-Substituted Diamine | Dielectrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Benzylethylenediamine | 1,2-Dibromoethane | K₂CO₃ | DMF | 100 | 24 | 65 | Fictional Example |
| 2 | N'-(p-Tolyl)ethane-1,2-diamine | Ethylene glycol ditosylate | Et₃N | Acetonitrile | 80 | 18 | 72 | Fictional Example |
| 3 | 1-Phenyl-1,2-diaminopropane | 1,2-Dichloroethane | NaH | THF | 65 | 12 | 58 | Fictional Example |
Note: The data presented in this table is illustrative and compiled from various sources. Actual yields and reaction conditions may vary depending on the specific substrates and experimental setup.
Table 3: Catalytic Hydrogenation of Pyrazines
| Entry | Pyrazine Substrate | Catalyst | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,5-Dimethylpyrazine | PtO₂ | Acetic Acid | 50 | RT | 24 | 95 | [1][2] |
| 2 | 2-Phenylpyrazine | Rh/C | Ethanol | 10 | 60 | 12 | 88 | [1] |
| 3 | Tetramethylpyrazine | RuO₂ | Water | 100 | 100 | 8 | 98 | [1] |
Note: The data presented in this table is based on literature reports and may require optimization for specific applications.[1][2]
Experimental Protocols
This section provides detailed experimental procedures for representative examples of each key synthetic methodology.
Protocol 1: Reductive Amination Synthesis of 2,3-Diphenyl-1,2,3,4-tetrahydropyrazine
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Ethylenediamine
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve benzil (1.0 eq) in methanol.
-
To this solution, add ethylenediamine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature to allow for the formation of the dihydropyrazine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 eq) in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-diphenyl-1,2,3,4-tetrahydropyrazine.
Protocol 2: Cyclization Synthesis of 1-Benzyl-1,2,3,4-tetrahydropyrazine
Materials:
-
N-Benzylethylenediamine
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of N-benzylethylenediamine (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Heat the mixture to 100 °C.
-
Add 1,2-dibromoethane (1.05 eq) dropwise to the heated mixture over 30 minutes.
-
Maintain the reaction at 100 °C and monitor its progress by TLC.
-
After the reaction is complete (typically 24 hours), cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Catalytic Hydrogenation of 2,5-Dimethylpyrazine
Materials:
-
2,5-Dimethylpyrazine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial acetic acid
-
Hydrogen gas
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 2,5-dimethylpyrazine (1.0 eq) in glacial acetic acid.
-
Add platinum(IV) oxide (0.1 eq) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 atm.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully release the hydrogen pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Basify the residue with a saturated solution of sodium bicarbonate and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the 2,5-dimethyl-1,2,3,4-tetrahydropyrazine.[1][2]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies.
Caption: Reductive amination workflow.
Caption: Cyclization of N-substituted diamines.
Caption: Catalytic hydrogenation of pyrazines.
Conclusion
The choice of synthetic method for a particular substituted tetrahydropyrazine will depend on several factors, including the availability of starting materials, the desired substitution pattern, and the required stereochemistry. Reductive amination offers a versatile and high-yielding route for a wide range of derivatives. Cyclization methods are valuable for installing specific N-substituents. For the synthesis of unsubstituted or symmetrically substituted tetrahydropyrazines from readily available pyrazines, catalytic hydrogenation is often the most direct approach. This guide provides a foundational understanding of these key methodologies to aid researchers in the strategic design and execution of their synthetic endeavors.
References
Assessing the Purity of Synthesized 5-Methyl-1,2,3,6-tetrahydropyrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug discovery and development. This guide provides a comparative overview of analytical methodologies for assessing the purity of 5-Methyl-1,2,3,6-tetrahydropyrazine, a heterocyclic compound of interest in medicinal chemistry. This document outlines key analytical techniques, potential impurities, and comparisons with a structurally related compound, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), to offer a comprehensive framework for its evaluation.
Introduction to this compound and its Significance
This compound is a derivative of tetrahydropyrazine, a class of nitrogen-containing heterocyclic compounds.[1] These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The purity of such compounds is paramount as even minor impurities can significantly impact biological activity and toxicity studies.
A common synthetic route to this compound involves the cyclization of 1,2-diaminopropane with chloroacetone. This synthesis, like many organic reactions, can lead to the formation of side-products and the presence of unreacted starting materials. Therefore, robust analytical methods are essential to ensure the quality and purity of the final compound.
Comparative Analysis of Purity Assessment Methods
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. This section compares the most common methods and their application, with 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) serving as a comparative example due to its structural similarity and well-documented analytical procedures.
| Analytical Technique | This compound | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) (Comparative Example) |
| High-Performance Liquid Chromatography (HPLC) | Primary method for quantitative purity assessment. Allows for the separation and quantification of the main compound from its impurities. A reversed-phase method is typically employed. | Routinely used for purity determination. A Certificate of Analysis for MPTP often specifies HPLC as a key test for purity, with typical purities reported as >95%. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for identifying volatile impurities and byproducts. Provides structural information about separated components, aiding in the identification of unknown impurities. | Used for impurity profiling. Can identify and quantify volatile organic impurities that may be present from the synthesis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Essential for structural confirmation and identification of major impurities. Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR). | A standard method for structural elucidation and purity confirmation. NMR data is a critical component of the characterization of MPTP. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar heterocyclic compounds and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of this compound by separating it from potential impurities and quantifying its percentage area.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid) is a common starting point for method development. The specific gradient will need to be optimized.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: Wavelength to be determined by UV scan of the compound (typically around 210-254 nm for such heterocycles).
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Objective: To identify potential volatile impurities and byproducts from the synthesis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400) to detect the parent compound and potential fragments of impurities.
-
-
Data Analysis: Identify peaks in the chromatogram and analyze their corresponding mass spectra. Compare the spectra with libraries (e.g., NIST) to identify known compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the synthesized this compound and identify any major impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis:
-
¹H NMR: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of all expected protons and their environments.
-
¹³C NMR: Analyze the chemical shifts to confirm the presence of all expected carbon atoms.
-
Impurity Identification: Look for unexpected signals that may indicate the presence of impurities. The integration of these signals relative to the main compound can provide a semi-quantitative estimate of their levels.
-
Potential Impurities in the Synthesis of this compound
Based on the common synthesis route from 1,2-diaminopropane and chloroacetone, potential impurities may include:
-
Unreacted Starting Materials: 1,2-diaminopropane and chloroacetone.
-
Positional Isomers: Formation of other isomers of methyl-tetrahydropyrazine.
-
Over-alkylation Products: Further reaction of the product with chloroacetone.
-
Oxidation Products: The tetrahydropyrazine ring can be susceptible to oxidation.
-
Polymers: Polymerization of starting materials or intermediates under reaction conditions.
The identification and quantification of these potential impurities are crucial for ensuring the quality of the synthesized compound.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. A combination of HPLC for quantitative purity, GC-MS for volatile impurity profiling, and NMR for structural confirmation provides a robust and comprehensive evaluation. By comparing with established methods for structurally similar compounds like MPTP, and by anticipating potential side-products from the synthesis, researchers can develop and validate reliable methods to ensure the quality and consistency of this important medicinal chemistry scaffold. This guide provides the foundational knowledge and experimental frameworks to achieve this critical aspect of drug development.
References
A Comparative Guide to the Biological Activities of 5-Methyl-1,2,3,6-tetrahydropyrazine and 1-methyl-1,2,3,6-tetrahydropyridine
A notable disparity in the volume of scientific research marks the current understanding of 5-Methyl-1,2,3,6-tetrahydropyrazine and 1-methyl-1,2,3,6-tetrahydropyridine (MPTP). While MPTP is an extensively studied neurotoxin precursor used to model Parkinson's disease, a significant gap exists in the scientific literature regarding the specific biological activities of this compound. This guide, therefore, presents a comprehensive overview of the available data for each compound, highlighting the well-documented effects of MPTP and the current limited knowledge of its pyrazine analog.
1-methyl-1,2,3,6-tetrahydropyridine (MPTP): A Potent Dopaminergic Neurotoxin
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a synthetic organic compound recognized for its ability to induce permanent symptoms of Parkinson's disease.[1] Its neurotoxic properties were discovered in the early 1980s after a group of individuals developed irreversible parkinsonism after self-administering a synthetic heroin contaminated with MPTP.[2] This discovery has since led to the widespread use of MPTP in animal models to study the pathology of Parkinson's disease and to develop potential therapeutic interventions.[1][3][4]
Mechanism of Neurotoxicity
MPTP itself is not the toxic agent. As a lipophilic molecule, it can readily cross the blood-brain barrier.[1] Once in the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily found in glial cells, to the toxic cation 1-methyl-4-phenylpyridinium (MPP+).[1] MPP+ is then selectively taken up by dopaminergic neurons in the substantia nigra pars compacta via the dopamine transporter.[1] Inside these neurons, MPP+ inhibits complex I of the mitochondrial respiratory chain, leading to a cascade of events including ATP depletion, oxidative stress, and ultimately, cell death.[1] This selective destruction of dopaminergic neurons is responsible for the characteristic motor impairments observed in Parkinson's disease.[1]
Experimental Data on 1-methyl-1,2,3,6-tetrahydropyridine (MPTP) Activity
| Parameter | Organism/System | Effect | Reference |
| Neurotoxicity | Humans, Primates, Mice | Induces irreversible parkinsonism by destroying dopaminergic neurons. | [1][2] |
| Receptor Binding | Mouse Striatum | Chronic administration increases the number of [3H]spiperone binding sites (Dopamine D2 receptors). | [3] |
| Behavioral Effects | Mice | Enhances apomorphine-induced climbing behavior. | [3] |
| Cellular Mechanism | In vitro / In vivo | Metabolized to MPP+, which inhibits mitochondrial complex I. | [1] |
Experimental Protocols
In Vivo Neurotoxicity Assay (Mouse Model)
A common protocol for inducing parkinsonism in mice involves the systemic administration of MPTP.
-
Animals: Male C57BL/6 mice are often used due to their susceptibility to MPTP-induced neurotoxicity.
-
Compound Administration: MPTP hydrochloride is dissolved in saline and administered via intraperitoneal injection. A typical dosing regimen is 20-30 mg/kg administered four times at 2-hour intervals.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test, pole test, and open field test to measure balance, coordination, and locomotor activity.
-
Neurochemical Analysis: At the end of the study, brain tissue, specifically the striatum and substantia nigra, is collected. High-performance liquid chromatography (HPLC) is used to quantify the levels of dopamine and its metabolites.
-
Histological Analysis: Immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) is performed on brain sections to visualize and quantify the extent of neuronal loss.
This compound: An Understudied Analog
In stark contrast to MPTP, there is a significant lack of published experimental data on the biological activity of this compound. It is classified as a heterocyclic compound and a derivative of pyrazine.[5] While its chemical structure suggests potential for biological activity, specific details regarding its mechanism of action, receptor binding profile, and in vivo effects are not well-documented in the available scientific literature.[6]
mol [label=" [H]c1c(C)nc([H])([H])c([H])([H])n1[H] ", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=136458&t=l"]; } dot Caption: Chemical structure of this compound.
Potential for Biological Activity
General information suggests that tetrahydropyrazine derivatives can interact with various biological targets.[6] However, without specific experimental studies on the 5-methyl substituted version, any discussion of its activity remains speculative. Further research is required to determine its pharmacological profile.
Summary of Available Information for this compound
| Parameter | Information | Reference |
| Chemical Classification | Heterocyclic compound, pyrazine derivative. | [5] |
| Biological Activity | Not well-documented; potential for interaction with biological targets. | [6] |
| Mechanism of Action | Unknown. | |
| Experimental Data | No specific in vitro or in vivo studies on its biological activity were found in the search results. |
Conclusion
The comparison between this compound and 1-methyl-1,2,3,6-tetrahydropyridine (MPTP) is currently hampered by a significant disparity in the available scientific data. MPTP is a well-characterized neurotoxin with a clearly defined mechanism of action that is instrumental in Parkinson's disease research. Conversely, this compound remains a largely uncharacterized compound from a pharmacological perspective. Future research, including in vitro receptor screening and in vivo toxicological and pharmacological studies, is necessary to elucidate the biological activity of this compound and to enable a meaningful comparison with its well-studied pyridine analog.
References
- 1. MPTP - Wikipedia [en.wikipedia.org]
- 2. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 3. Pharmacological effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on striatal dopamine receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 344240-21-7 | Benchchem [benchchem.com]
- 6. Buy this compound (EVT-3397739) | 344240-21-7 [evitachem.com]
A Comparative Guide to the Mechanistic Studies of 5-Methyl-1,2,3,6-tetrahydropyrazine Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic aspects of reactions involving 5-Methyl-1,2,3,6-tetrahydropyrazine and its alternatives. The information is compiled to assist researchers in understanding the reactivity, and potential applications of this heterocyclic compound in various synthetic pathways.
Synthesis of this compound
The primary synthetic route to this compound involves an acid-catalyzed cyclization reaction between 1,2-diaminopropane and acetone. This method is a straightforward approach to constructing the tetrahydropyrazine ring.
Experimental Protocol: Synthesis of this compound
-
Reactants: 1,2-diaminopropane and acetone.
-
Catalyst: Hydrochloric acid.
-
Solvent: Toluene or a water/toluene mixture.
-
Procedure: The reaction mixture is heated under reflux conditions. The acid catalyst facilitates the initial formation of an imine through nucleophilic attack of the primary amine on the carbonyl carbon of acetone, followed by dehydration and subsequent ring closure to yield the tetrahydropyrazine product.
-
Purification: The product can be purified using standard techniques such as distillation or chromatography.
Key Reactions of this compound
This compound exhibits reactivity typical of a cyclic enamine and a disubstituted alkene, allowing for a variety of chemical transformations. The key reaction types include oxidation, reduction, and substitution.
Oxidation
The double bond and the amine functionalities in this compound are susceptible to oxidation. Common oxidizing agents like potassium permanganate (KMnO₄) can be employed to introduce oxygen atoms or to aromatize the ring.
Mechanism: The oxidation with KMnO₄ likely proceeds through the formation of a manganate ester intermediate across the double bond, which can then be further oxidized. The reaction conditions can be tuned to favor different products.
Reduction
The carbon-carbon double bond in the tetrahydropyrazine ring can be reduced to yield the corresponding saturated piperazine derivative. Sodium borohydride (NaBH₄) is a common reagent for this transformation.
Mechanism: The reduction with NaBH₄ involves the nucleophilic addition of a hydride ion to one of the carbons of the double bond, followed by protonation of the resulting carbanion.
N-Alkylation
The secondary amine group in the ring is nucleophilic and can readily undergo alkylation reactions with various alkyl halides. This allows for the introduction of diverse substituents on the nitrogen atom, which is a common strategy in drug development to modify the pharmacological properties of a molecule.
Mechanism: The N-alkylation is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.
Comparison with Alternative Heterocyclic Systems
For a comprehensive understanding, the reactivity of this compound is compared with two classes of alternative heterocyclic compounds: 1,2,3,6-Tetrahydropyridines and 1,2,4,5-Tetrazines .
Alternative: 1,2,3,6-Tetrahydropyridines
1,2,3,6-Tetrahydropyridines are structurally similar to this compound, containing a six-membered ring with one nitrogen atom and a double bond. Their synthesis and reactivity offer valuable points of comparison.
Synthesis of 1,2,3,6-Tetrahydropyridines:
-
Heck Reaction: A palladium-catalyzed intramolecular Heck reaction of halo-alkenes is a powerful method for constructing the tetrahydropyridine ring. This reaction offers good control over regioselectivity and stereoselectivity.
-
Aza-Diels-Alder Reaction: The [4+2] cycloaddition of an aza-diene with a dienophile is another efficient route to substituted tetrahydropyridines.
Reactivity Comparison:
| Reaction Type | This compound | 1,2,3,6-Tetrahydropyridines |
| Oxidation | Can be oxidized to pyrazine derivatives. | Can be oxidized to pyridines. |
| Reduction | Reduction yields a piperazine derivative. | Reduction yields a piperidine derivative. |
| N-Alkylation | Readily undergoes N-alkylation. | Readily undergoes N-alkylation. |
| Cycloaddition | Less common due to the electronic nature of the double bond. | Can participate in cycloaddition reactions. |
Alternative: 1,2,4,5-Tetrazines
1,2,4,5-Tetrazines are six-membered aromatic rings containing four nitrogen atoms. They are known for their unique reactivity in inverse electron-demand Diels-Alder reactions, which provides a distinct reaction pathway compared to tetrahydropyrazines.
Synthesis of 1,2,4,5-Tetrazines:
A general procedure involves the reaction of a nitrile with hydrazine in the presence of a catalyst, followed by oxidation.
Reactivity Comparison:
| Reaction Type | This compound | 1,2,4,5-Tetrazines |
| Cycloaddition | Not a primary reaction pathway. | Undergo rapid inverse electron-demand Diels-Alder reactions with alkenes and alkynes. |
| Nucleophilic Aromatic Substitution | Not applicable. | Can undergo nucleophilic aromatic substitution. |
Data Presentation
Table 1: Comparison of Synthetic Methods
| Heterocycle | Synthetic Method | Starting Materials | Catalyst/Reagents | General Yields |
| This compound | Cyclization | 1,2-diaminopropane, Acetone | HCl | Moderate to Good |
| 1,2,3,6-Tetrahydropyridines | Intramolecular Heck Reaction | Halo-alkenes | Pd catalyst, Base | Good to Excellent |
| Aza-Diels-Alder Reaction | Aza-diene, Dienophile | Lewis Acid (optional) | Good to Excellent | |
| 1,2,4,5-Tetrazines | Condensation/Oxidation | Nitrile, Hydrazine | Various | Moderate to Good |
Table 2: Comparison of Reaction Performance
| Reaction | Substrate | Reagent | Product Type | Reported Yields |
| Oxidation | This compound | KMnO₄ | Pyrazine derivative | Data not readily available |
| Reduction | This compound | NaBH₄ | Piperazine derivative | Data not readily available |
| N-Alkylation | This compound | Alkyl Halide | N-Alkyl tetrahydropyrazine | Generally Good |
| Heck Reaction | Halo-alkene | - | 1,2,3,6-Tetrahydropyridine | 70-95% |
| Aza-Diels-Alder | Aza-diene | Dienophile | 1,2,3,6-Tetrahydropyridine | 60-90% |
| Inverse EDA | 1,2,4,5-Tetrazine | Alkene/Alkyne | Dihydropyridazine/Pyridazine | Very High (often quantitative) |
Visualizations
Caption: Synthesis of this compound.
Caption: Key reactions of this compound.
Caption: Synthetic routes to alternative heterocyclic systems.
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Methyl-1,2,3,6-tetrahydropyrazine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a detailed, step-by-step guide for the safe disposal of 5-Methyl-1,2,3,6-tetrahydropyrazine, a heterocyclic organic compound. The following procedures are synthesized from safety data sheets of structurally similar compounds and represent best practices for handling hazardous chemical waste.
Note: This information is intended as a guide and should be supplemented by the official Safety Data Sheet (SDS) for this compound and in accordance with your institution's specific safety protocols and local regulations.
Hazard Profile
This compound and its analogs are classified as hazardous materials. Key hazards include:
-
Flammable liquid and vapor.
-
Harmful if swallowed.[1]
-
Toxic in contact with skin or if inhaled.
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following table outlines the minimum personal protective equipment required when handling this compound, especially during disposal procedures.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use.[1] Protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate vapor cartridge. |
| Hand Hygiene | Wash hands thoroughly after handling and before breaks.[1] |
Spill & Leak Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
| Action Step | Procedure |
| 1. Evacuate & Ventilate | Evacuate non-essential personnel from the spill area. Ensure adequate ventilation to disperse vapors.[1] |
| 2. Contain Spill | Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill. Do not use combustible materials such as sawdust. |
| 3. Collect Waste | Carefully sweep up or shovel the absorbed material into a suitable, labeled, and closed container for disposal.[1] Avoid creating dust or aerosols.[1] |
| 4. Decontaminate Area | Clean the spill area thoroughly with a suitable decontamination solution. |
| 5. Prevent Entry into Drains | Do not let the product enter drains or waterways.[1] |
Disposal Workflow
The proper disposal of this compound is a critical final step in its lifecycle. The following diagram illustrates the logical workflow for its disposal.
Caption: Disposal workflow for this compound.
Detailed Disposal Procedure
-
Waste Identification and Segregation :
-
Treat all this compound and its empty containers as hazardous waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Containerization :
-
Use a dedicated, chemically compatible, and leak-proof container for the waste. The container must be in good condition and have a secure lid.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required hazard warnings (e.g., "Flammable," "Toxic," "Corrosive").
-
-
Storage :
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, well-ventilated, and away from heat, sparks, and open flames.[2]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Final Disposal :
-
Dispose of the contents and container at an approved waste disposal plant.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Never dispose of this compound down the drain or in regular trash.
-
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.
References
Personal protective equipment for handling 5-Methyl-1,2,3,6-tetrahydropyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 5-Methyl-1,2,3,6-tetrahydropyrazine (CAS No. 344240-21-7). The following information is critical for minimizing risk and ensuring a safe laboratory environment.
Core Safety and Hazard Information
Note: Detailed safety data for this compound is limited. The following guidance is based on the Safety Data Sheet (SDS) for the closely related compound, 5-Methyl-1,2,3,6-tetrahydropyridine HCl. It is recommended to treat this compound with, at a minimum, the same level of precaution.
Hazard Identification and Precautionary Statements:
| Hazard Statement | Classification | Precautionary Statement |
| Harmful if swallowed | Acute toxicity, oral Category 4 | Do not eat, drink or smoke when using this product. |
| Causes skin irritation | Skin corrosion/irritation Category 2 | Wear protective gloves. Wash skin thoroughly after handling. |
| Causes serious eye irritation | Serious eye damage/eye irritation Category 2A | Wear eye protection/face protection. |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation Category 3 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
Personal Protective Equipment (PPE) Selection and Use Workflow
The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear safety glasses with side shields that conform to EN166 (EU) or NIOSH (US) standards. If there is a risk of splashing, chemical safety goggles and a face shield should be used.
-
Skin Protection:
-
Wear a standard laboratory coat.
-
Handle with chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Important: Gloves must be inspected for any signs of degradation or perforation before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.
-
-
Respiratory Protection: If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
3. Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Wash hands thoroughly after handling and before breaks.
Disposal Plan
1. Waste Collection:
-
Collect all waste contaminated with this compound, including disposable gloves, weighing papers, and pipette tips, in a designated and clearly labeled hazardous waste container.
-
The container should be kept closed when not in use.
2. Disposal Procedure:
-
Dispose of contaminated waste in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of this chemical down the drain.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
By adhering to these safety and logistical guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
